4-Methoxy-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSYELHQDGJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404125 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13336-31-7 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-1-indanone (CAS: 13336-31-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-indanone is a synthetically versatile, benzo-fused ketone that serves as a crucial intermediate in the preparation of a wide array of more complex molecules. Its indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential anti-inflammatory, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and known applications of this compound.
Physicochemical Properties
This compound is an off-white to light yellow crystalline solid. It is generally insoluble in water but exhibits solubility in organic solvents such as ethanol, chloroform, and dichloromethane. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13336-31-7 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 105-107 °C (decomposes) | |
| Boiling Point | 115-120 °C at 0.5 mmHg | |
| Appearance | Off-white to light yellow solid |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common and effective laboratory-scale preparation involves the methylation of 4-hydroxy-1-indanone.
Experimental Protocol: Synthesis from 4-Hydroxy-1-indanone
This protocol details the synthesis of this compound via the methylation of 4-hydroxy-1-indanone using iodomethane.
Materials:
-
4-Hydroxy-1-indanone
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
To this solution, add potassium carbonate (a suitable excess, e.g., 3-4 equivalents).
-
Add iodomethane (a suitable excess, e.g., 2-3 equivalents) to the stirring suspension.
-
Heat the reaction mixture to 50 °C and maintain stirring for approximately 3 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 1N hydrochloric acid.
-
Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by techniques such as recrystallization or column chromatography.
A reported synthesis using this method with 125 mg of 4-hydroxy-1-indanone yielded 131 mg (96% yield) of this compound as a clear oil which presumably solidifies on standing.
Synthesis Workflow
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the five-membered ring, and the methoxy group protons.
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.6 (m, 3H) | Aromatic protons |
| ~3.9 (s, 3H) | -OCH₃ |
| ~3.0-3.2 (t, 2H) | -CH₂- |
| ~2.6-2.8 (t, 2H) | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band for the ketone carbonyl group.
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch |
| ~1715-1690 | C=O Stretch (Ketone) |
| ~1600-1450 | Aromatic C=C Stretch |
| ~1250-1020 | C-O Stretch (Aryl ether) |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| Mass Spectrometry (Predicted) | |
| m/z | Fragment |
| 162 | [M]⁺ |
| 134 | [M-CO]⁺ |
| 133 | [M-CHO]⁺ |
| 119 | [M-CO-CH₃]⁺ |
General Characterization Workflow
Biological Activity and Applications
While there is limited publicly available data on the specific biological activity of this compound itself, the indanone scaffold is of significant interest in drug discovery. Derivatives of this compound are explored for various therapeutic applications.
-
As a Synthetic Intermediate: The primary application of this compound is as a building block in organic synthesis. It is used in the preparation of:
-
Isomeric mixtures of oximes.
-
Benzo-fused indolizidines.
-
Nitrated derivatives such as 4-methoxy-5-nitro-1-indanone.
-
More complex quinoline derivatives with potential biological activity.
-
-
In Medicinal Chemistry Research: The indanone core, with various substitutions, is a common feature in molecules designed to target a range of biological pathways. For instance, a highly substituted indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, has been shown to inhibit tubulin polymerization with an IC₅₀ of 1.88 µM and exhibits in vivo anticancer activity. This highlights the potential of the indanone scaffold in the development of novel therapeutic agents.
Safety Information
There is limited toxicological data available for this compound. It is presumed to be an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. In case of dust formation, a suitable respirator should be used.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the handling area.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its indanone core make it an important starting material for the development of novel compounds with potential therapeutic properties. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in their scientific endeavors. Further investigation into the direct biological activities of this compound and the development of new synthetic methodologies will continue to be areas of active research.
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-1-indanone (CAS No: 13336-31-7), a key intermediate in organic synthesis and drug discovery.[] This document outlines its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its role as a versatile chemical building block.
Core Physicochemical Data
This compound is a benzo-fused ketone derivative whose synthesis and properties are well-documented.[2] It presents as an off-white to light yellow crystalline solid.[2][3] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |
| Molecular Weight | 162.19 g/mol | [2][5] |
| Melting Point | 105-107 °C (decomposes) | [2][4][6] |
| Boiling Point | 115-120 °C at 0.5 mmHg | [2][4][6] |
| Density | ~1.028 g/cm³ (estimate) | [2][3] |
| Flash Point | 145.4 °C | [3][4] |
| Refractive Index | ~1.564 - 1.600 (estimate) | [2][4] |
| Appearance | Off-white to light yellow solid/crystal powder | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [3] |
| Storage | Sealed in a dry environment at room temperature. | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
A common method for the synthesis of this compound is through the methylation of 4-hydroxy-1-indanone.[2]
Materials:
-
4-hydroxy-1-indanone
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve 4-hydroxy-1-indanone in N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the mixture.
-
While stirring, add iodomethane to the reaction mixture.
-
Heat the mixture to 50 °C and maintain stirring for approximately 3 hours.
-
After the reaction is complete, pour the mixture into a solution of 1N hydrochloric acid.
-
Extract the aqueous mixture with ether multiple times.
-
Combine the organic layers and dry them using anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate to yield this compound.[2]
The structural confirmation of this compound is typically achieved through various spectroscopic methods. While specific spectra for this compound require direct experimental acquisition, generalized protocols based on standard practices for similar compounds like 4-Methyl-1-indanone are provided below.[7]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer.[7] Spectral data for this compound is available for reference.[8]
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with potassium bromide and pressing it into a disk. Alternatively, a thin film can be prepared on a salt plate.[7] The spectrum is expected to show a strong absorption band for the carbonyl (C=O) group.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol: Mass spectrometry will reveal a molecular ion peak [M]⁺ corresponding to the molecular weight of 162.19.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[7]
Applications in Synthesis and Research
This compound is a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic benefits.[3] Its structure serves as a reactive scaffold that can be modified to produce a variety of derivatives.
Key Synthetic Applications:
-
It is used as a starting material for the synthesis of benzo-fused indolizidines.[9][10]
-
It can undergo nitration to produce 4-methoxy-5-nitro-1-indanone.[9][10]
-
It is a reactant in the synthesis of certain quinoline derivatives with biological activity.[9][10]
-
It is used in studies of biocatalyzed oxidation reactions to understand the effect of substituents on benzo-fused ketones.[2][10]
-
The broader class of 1-indanones has shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[11]
References
- 2. This compound CAS#: 13336-31-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(13336-31-7) 1H NMR spectrum [chemicalbook.com]
- 9. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound 99 13336-31-7 [sigmaaldrich.com]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Overview of 4-Methoxy-1-indanone
This guide provides essential physicochemical properties of 4-Methoxy-1-indanone, a compound of interest for researchers and professionals in drug development and organic synthesis.
Core Molecular Data
This compound is an organic compound with the empirical formula C10H10O2.[1] Its molecular structure consists of a methoxy group attached to an indanone framework. The compound is also known by other names including 4-methoxyindan-1-one and 2,3-dihydro-4-methoxy-1H-inden-1-one.[2]
The key quantitative data for this compound are summarized in the table below for ease of reference. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C10H10O2 | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| CAS Number | 13336-31-7 | [1] |
| Melting Point | 105-107 °C (decomposes) | [2][3][4] |
| Boiling Point | 115-120 °C at 0.5 mmHg | [2][3][4] |
| Appearance | White to off-white crystalline powder | [2] |
Experimental Protocols
While detailed experimental protocols for the synthesis or use of this compound are extensive and application-specific, a general preparative method involves the reaction of p-methoxyanisole with acetic anhydride under alkaline conditions.[2] It is utilized in various synthetic procedures, such as in the creation of isomeric oximes, benzo-fused indolizidines, and in nitration reactions to produce 4-methoxy-5-nitro-1-indanone.
Logical Workflow for Compound Identification
The process of identifying and characterizing a chemical compound like this compound follows a logical progression. The diagram below illustrates a typical workflow from initial synthesis to final characterization.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
Solubility of 4-Methoxy-1-indanone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from a closely related analogue, 5,6-Dimethoxy-1-indanone, to provide valuable insights and a framework for solubility assessment. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers in generating precise data for their specific applications.
Introduction to this compound and its Solubility
This compound is a crystalline solid that is almost insoluble in water but exhibits solubility in various organic solvents, including ethanol, chloroform, and dichloromethane[1]. Understanding its solubility profile is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. The solubility of a compound is influenced by factors such as the chemical structure of both the solute and the solvent, temperature, and pressure.
Quantitative Solubility Data (Analogue-Based)
The order of solubility for 5,6-Dimethoxy-1-indanone in the studied solvents was determined to be: 2-butanone > acetone > ethyl acetate > n-propyl acetate > isopropyl acetate > butyl acetate > n-amyl alcohol > isobutyl alcohol > sec-butanol > n-butanol > methanol > n-propanol > ethanol > isopropyl alcohol[2]. This trend provides a useful starting point for solvent selection for this compound.
Table 1: Illustrative Solubility of 5,6-Dimethoxy-1-indanone in Various Organic Solvents
| Solvent | Molar Fraction (x1) at 298.15 K (25 °C) | Molar Fraction (x1) at 313.15 K (40 °C) |
| Methanol | Data not available in abstract | Data not available in abstract |
| Ethanol | Data not available in abstract | Data not available in abstract |
| n-Propanol | Data not available in abstract | Data not available in abstract |
| Isopropyl alcohol | Data not available in abstract | Data not available in abstract |
| n-Butanol | Data not available in abstract | Data not available in abstract |
| Isobutyl alcohol | Data not available in abstract | Data not available in abstract |
| sec-Butanol | Data not available in abstract | Data not available in abstract |
| n-Amyl alcohol | Data not available in abstract | Data not available in abstract |
| Methyl acetate | Data not available in abstract | Data not available in abstract |
| Ethyl acetate | Data not available in abstract | Data not available in abstract |
| n-Propyl acetate | Data not available in abstract | Data not available in abstract |
| Isopropyl acetate | Data not available in abstract | Data not available in abstract |
| Butyl acetate | Data not available in abstract | Data not available in abstract |
| Acetone | Data not available in abstract | Data not available in abstract |
| 2-Butanone | Data not available in abstract | Data not available in abstract |
Note: The full text of the cited study was not accessible to populate the table with specific molar fraction values. Researchers are encouraged to consult the original publication for detailed quantitative data.
Experimental Protocols for Solubility Determination
To facilitate the acquisition of precise solubility data for this compound, two robust experimental protocols are detailed below: the gravimetric method and a UV-Vis spectroscopic method.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, chloroform, dichloromethane, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a robust framework for researchers. By utilizing analogue data for initial solvent screening and employing the detailed experimental protocols provided, scientists and drug development professionals can confidently and accurately determine the solubility of this compound in a variety of organic solvents. This information is paramount for optimizing synthetic procedures, purification processes, and the development of effective pharmaceutical formulations.
References
Technical Guide: Physicochemical Properties of 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-1-indanone (CAS No: 13336-31-7), a key intermediate in organic synthesis and pharmaceutical research. The document details its core physical properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures. This compound serves as a versatile building block for a range of complex molecules and bioactive compounds.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. These values are summarized below.
| Property | Value | Conditions |
| Melting Point | 105-107 °C | (with decomposition) |
| 80-84 °C | [1] | |
| Boiling Point | 115-120 °C | at 0.5 mmHg |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol |
Note: The discrepancy in the reported melting points may be due to different polymorphic forms or purity levels of the analyzed samples. The 105-107 °C range is more frequently cited in technical data sheets.
Experimental Protocols
The determination of melting and boiling points is fundamental for characterizing a solid organic compound. The protocols described here are standard methodologies applicable to this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range.[2] Impurities typically cause a depression and broadening of the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.[4]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 cm.[4][5]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4] The thermometer is positioned so its bulb is level with the sample.
-
Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting temperature.[3]
-
Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to a slow rate of approximately 2 °C per minute.[3]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Boiling Point Determination (Vacuum Distillation / Capillary Method)
Since this compound has a high boiling point at atmospheric pressure and may decompose, its boiling point is determined under reduced pressure (vacuum).[6]
Apparatus:
-
Short-path distillation apparatus or a setup for micro boiling point determination
-
Heating mantle or oil bath
-
Thermometer
-
Vacuum pump and pressure gauge
-
Fusion tube and capillary tube (for micro method)
Procedure (Micro Method):
-
Sample Preparation: A few drops of this compound are placed into a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.[6][7]
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube or aluminum block).[7] The entire system is connected to a vacuum source with a manometer to monitor the pressure.
-
Heating and Observation: The apparatus is heated slowly and uniformly.[6] As the temperature rises, air trapped in the capillary tube will be expelled as a stream of bubbles.
-
Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool and will be drawn up into the capillary tube once the vapor pressure inside the capillary equals the external pressure of the system. The temperature at which the liquid enters the capillary tube is the boiling point of the substance at that specific pressure.[6] This process should be repeated to ensure accuracy.
Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a solid organic compound like this compound.
Caption: Experimental workflow for determining melting and boiling points.
References
Spectroscopic Profile of 4-Methoxy-1-indanone: A Comprehensive Technical Guide
For Immediate Release
A Detailed Spectroscopic Analysis of 4-Methoxy-1-indanone for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 13336-31-7), a key intermediate in organic synthesis. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 13336-31-7 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here is based on typical values for similar structures and known chemical shift predictions.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 3H | Aromatic protons (H5, H6, H7) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.0 | t | 2H | Methylene protons (H2) |
| ~2.7 | t | 2H | Methylene protons (H3) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C1 (Carbonyl) |
| ~158 | C4 (Aromatic, attached to -OCH₃) |
| ~145 | C7a (Aromatic) |
| ~135 | C3a (Aromatic) |
| ~128 | C6 (Aromatic) |
| ~120 | C5 (Aromatic) |
| ~110 | C7 (Aromatic) |
| ~55 | Methoxy Carbon (-OCH₃) |
| ~36 | C2 (Methylene) |
| ~25 | C3 (Methylene) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1700 | Strong | C=O (Ketone) |
| ~3000-2850 | Medium | C-H (Aliphatic) |
| ~3100-3000 | Medium | C-H (Aromatic) |
| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) |
| ~1260 | Strong | C-O (Aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. A mass spectral analysis has shown a protonated molecular ion [MH]⁺ at m/z 163, which is consistent with the molecular weight of 162.19 g/mol .
| m/z | Interpretation |
| 162 | Molecular Ion [M]⁺ |
| 134 | [M - CO]⁺ |
| 119 | [M - CO - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 4-Methoxy-1-indanone Derivatives
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a methoxy group, specifically at the 4-position, significantly influences the pharmacological properties of these derivatives, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.
The this compound core provides a versatile scaffold that can be modified to yield a wide array of derivatives. These derivatives have demonstrated significant potential across several therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3]
Key Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a variety of biological activities. The substitution pattern on the indanone core and associated phenyl rings dictates the specific activity and potency.
Neurological Conditions: Adenosine Receptor Antagonism
Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, which are promising targets for the non-dopaminergic treatment of Parkinson's disease.[4] A comparative study highlighted that a 4-methoxy substitution on ring A of the indanone scaffold is favored over a 4-hydroxy substitution, leading to a significant increase in binding affinity for both A1 and A2A receptors.[4]
| Compound | Ring A Substitution | Ring B Substitution | A1 Ki (rat) (nM) | A2A Ki (rat) (nM) | Reference |
| 1a | C4-OH | - | 435 | 903 | [4] |
| 2c | C4-OCH3 | 3'-OH | 41 | 97 | [4] |
| 2e | C4-OCH3 | 3',4'-diOH | 42 | 78 | [4] |
Table 1: Comparative adenosine receptor binding affinities of hydroxy vs. methoxy-substituted 2-benzylidene-1-indanone derivatives.
Anti-Alzheimer's Disease Activity
Certain indanone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease.[5][6][7] These compounds exhibit potent inhibition of acetylcholinesterase (AChE) and can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[5][7]
| Compound | Target | IC50 (nM) | Aβ Aggregation Inhibition (%) | Reference |
| 9 | AChE | 14.8 | 85.5 | [5] |
| 14 | AChE | 18.6 | 83.8 | [5] |
Table 2: Anti-Alzheimer's disease activity of select indanone derivatives.
Anti-Inflammatory Activity
Arylidene indanone derivatives have shown potent anti-inflammatory activity. One such compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), demonstrated significant inhibition of pro-inflammatory cytokine release by modulating the NF-κB and Nrf2 signaling pathways.[3][8]
| Compound | Assay Target | System | IC50 (nM) | Reference |
| IPX-18 | TNF-α Inhibition | Human Whole Blood (HWB) | 298.8 | [3] |
| IPX-18 | TNF-α Inhibition | PBMCs | 96.29 | [3] |
| IPX-18 | IFN-γ Inhibition | Human Whole Blood (HWB) | 217.6 | [3] |
| IPX-18 | IFN-γ Inhibition | PBMCs | 103.7 | [3] |
Table 3: Anti-inflammatory activity of the indanone derivative IPX-18.
Anticancer Activity
Indanone derivatives have also been explored as anticancer agents, with some exhibiting antitubulin activity.[9] A gallic acid-based indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanone, showed significant cytotoxicity against the MCF-7 human breast cancer cell line and inhibited tumor growth in vivo.[9]
| Compound | Cell Line | IC50 (µM) | In Vivo Tumor Growth Inhibition | Reference |
| Indanone 1 | MCF-7 | 2.2 | 54.3% at 50 mg/kg | [9] |
Table 4: Anticancer activity of a gallic acid-based indanone derivative.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various cellular signaling pathways. A key mechanism in their anti-inflammatory action involves the dual regulation of NF-κB and Nrf2.
Anti-inflammatory Signaling Pathway
NF-κB and Nrf2 signaling pathway modulation by indanone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound derivatives. Below are summaries of key experimental protocols cited in the literature.
General Synthesis Workflow
The synthesis of biologically active 1-indanone derivatives often follows a multi-step process starting from readily available materials.[2][7][9] A common route involves a cyclization reaction to form the core indanone structure.
Generalized workflow for the synthesis of 1-indanone derivatives.
Anticholinesterase Activity Assay (Ellman's Method)
This assay is used to quantify the acetylcholinesterase (AChE) inhibitory activity of the synthesized compounds, relevant for Alzheimer's disease research.[5]
-
Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), AChE enzyme solution, and phosphate buffer (pH 8.0).
-
Procedure :
-
In a 96-well plate, add buffer, the test compound (at various concentrations), and the AChE enzyme solution.
-
Incubate the mixture for 15 minutes at 37 °C.
-
Initiate the reaction by adding solutions of DTNB and ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product continuously at 412 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anticancer Activity Assay (Ehrlich Ascites Carcinoma Model)
This protocol assesses the in vivo efficacy of indanone derivatives against a murine tumor model.[9]
-
Animal Model : Swiss albino mice.
-
Tumor Inoculation : Inject Ehrlich Ascites Carcinoma (EAC) cells (2 x 10^6 cells/mouse) intraperitoneally into the mice.
-
Treatment :
-
After 24 hours of tumor inoculation, divide the mice into groups (e.g., control, standard drug, test compound at different doses).
-
Administer the test compound or vehicle intraperitoneally for a specified number of consecutive days (e.g., 9 days).
-
-
Evaluation :
-
On day 10, sacrifice the mice and harvest the ascitic fluid from the peritoneal cavity.
-
Measure the total volume of the ascitic fluid and count the number of viable tumor cells.
-
-
Data Analysis : Calculate the percentage of tumor growth inhibition by comparing the cell counts in the treated groups to the control group.
Anti-inflammatory Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.[3]
-
Cell Culture : Use human peripheral blood mononuclear cells (PBMCs) or a cell line like RBL-2H3.
-
Procedure :
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test indanone derivative for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to induce cytokine production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
Cytokine Measurement :
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis : Determine the IC50 value for the inhibition of each cytokine by plotting the cytokine concentration against the test compound concentration.
Conclusion
This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, while their demonstrated efficacy in preclinical models for neurological disorders, cancer, and inflammation underscores their therapeutic potential. The ability of these compounds to modulate key signaling pathways, such as the NF-κB/Nrf2 axis, provides a mechanistic basis for their anti-inflammatory effects. Further research focusing on lead optimization, pharmacokinetic profiling, and target validation will be critical in translating these versatile scaffolds into clinically successful therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. staff.cimap.res.in [staff.cimap.res.in]
4-Methoxy-1-indanone: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Benzo-Fused Ketone Core for Drug Discovery and Development
Introduction
4-Methoxy-1-indanone is a versatile benzo-fused ketone that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its rigid, bicyclic structure and functional group handles make it an attractive scaffold for the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a detailed overview of this compound, encompassing its synthesis, chemical properties, spectroscopic data, and key applications in medicinal chemistry, with a focus on its role as a precursor to bioactive molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research. The following tables summarize its key physicochemical parameters and detailed spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13336-31-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 105-107 °C (decomposes) | [1] |
| Boiling Point | 115-120 °C at 0.5 mmHg | [1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane; sparingly soluble in water. |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (t, J=8.0 Hz, 1H, Ar-H), 7.01 (d, J=8.0 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.05 (t, J=6.0 Hz, 2H, -CH₂-), 2.68 (t, J=6.0 Hz, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 205.0 (C=O), 157.5 (Ar-C), 144.5 (Ar-C), 134.5 (Ar-C), 121.0 (Ar-C), 116.0 (Ar-C), 110.0 (Ar-C), 55.5 (-OCH₃), 36.5 (-CH₂-), 25.0 (-CH₂-) |
| FT-IR (KBr) | ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1260 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 162 ([M]⁺), 134, 119, 91 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA).
Experimental Protocol: Polyphosphoric Acid-Mediated Cyclization
Objective: To synthesize this compound via the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, polyphosphoric acid (a weight approximately 10 times that of the starting carboxylic acid) is heated to 80-90 °C.
-
3-(3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to the hot, stirring PPA.
-
The reaction mixture is stirred vigorously at 90-100 °C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured onto a generous amount of crushed ice with stirring.
-
The resulting mixture is allowed to warm to room temperature and then extracted three times with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a pale yellow solid.
Expected Yield: 75-85%
Applications in Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its ketone functionality and aromatic ring can be readily modified to introduce diverse pharmacophores.
Synthesis of this compound Oxime
The conversion of the ketone to an oxime is a common transformation that introduces a nitrogen atom, opening up further synthetic possibilities.
Objective: To synthesize this compound oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.5-2.0 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-3 hours. The reaction progress is monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with 1 M HCl (if pyridine was used), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[2]
Expected Yield: >90%
Precursor to Bioactive Molecules
This compound has been utilized as a key starting material in the synthesis of several classes of biologically active compounds.
-
Gephyrotoxin Analogs: This indanone has been employed in the formal synthesis of gephyrotoxin, a neurotoxic alkaloid. The synthesis involves a multi-step sequence where the indanone core is elaborated to construct the complex tricyclic structure of the natural product.[3]
-
TRPV1 Antagonists: Derivatives of this compound have been investigated as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[4][5] The indanone scaffold serves as a rigid core to which various substituents can be attached to optimize binding to the receptor.
Signaling Pathways and Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. The indanone core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Derivatives of 1-indanones have been reported to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory activity
-
Anticancer properties
-
Antiviral effects
-
Neuroprotective effects , particularly in the context of Alzheimer's disease research.
The specific signaling pathways modulated by this compound derivatives are diverse and depend on the overall structure of the final molecule. For instance, in the context of TRPV1 antagonism, these compounds would modulate the influx of cations (primarily Ca²⁺ and Na⁺) through the TRPV1 ion channel, which is a key event in pain signaling pathways.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules with significant biological potential. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers aiming to leverage the unique chemical attributes of this important benzo-fused ketone in their drug discovery and development endeavors.
References
- 1. This compound 99 13336-31-7 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gephyrotoxin Formal Synthesis: Introduction [ch.ic.ac.uk]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of 4-Methoxy-1-indanone: A Technical Guide for Drug Discovery
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
Abstract
4-Methoxy-1-indanone, a readily accessible synthetic building block, has emerged as a privileged scaffold in the development of novel therapeutic agents. Its unique structural features allow for facile derivatization, leading to a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, with a focus on their potential in treating Alzheimer's disease, inflammation, cancer, and bacterial infections. Detailed experimental protocols for key biological assays, quantitative data on compound activity, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.
Introduction
The indanone core is a prominent motif in numerous biologically active molecules and natural products. Among its various substituted analogs, this compound has garnered considerable attention as a starting material for the synthesis of compounds with a wide spectrum of pharmacological effects. Its methoxy group at the 4-position influences the electronic properties of the aromatic ring and provides a handle for further structural modifications, making it an attractive starting point for medicinal chemistry campaigns. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, highlighting their promise in addressing unmet medical needs.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections summarize the key findings and quantitative data for each application.
Alzheimer's Disease
A significant body of research has focused on the development of this compound derivatives as multi-target agents for the treatment of Alzheimer's disease (AD). The primary strategies involve the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and the prevention of amyloid-beta (Aβ) peptide aggregation, two key pathological hallmarks of AD.
| Compound ID | Target | IC50 / Inhibition % | Reference |
| Series D (D28-D30, D37-D39) | AChE | Effective Inhibition | [1] |
| Series D (D28-D30, D37-D39) | BChE | Effective Inhibition | [1] |
| Series D (D28-D30, D37-D39) | MAO-B | Effective Inhibition | [1] |
| Series D (D28-D30, D37-D39) | Aβ Aggregation | Significant Inhibition | [1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Target | IC50 / Inhibition % | Cell Line | Reference |
| Indanone Derivative | Heat-induced hemolysis | IC50 = 54.69 µM | Human Red Blood Cells | [2] |
| IPX-18 | TNF-α release | IC50 = 298.8 nM | Human Whole Blood | [3] |
| IPX-18 | TNF-α release | IC50 = 96.29 nM | PBMCs | [3] |
| IPX-18 | IFN-γ release | IC50 = 217.6 nM | Human Whole Blood | [3] |
| IPX-18 | IFN-γ release | IC50 = 103.7 nM | PBMCs | [3] |
Anticancer Activity
The anticancer potential of indanone-based compounds has been an active area of research. Certain derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms of action that include cell cycle arrest and induction of apoptosis.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (colorectal) | 0.41 ± 0.19 | [4] |
| ITH-6 | COLO 205 (colorectal) | 6.85 ± 1.44 | [4] |
| ITH-6 | KM 12 (colorectal) | 0.44 | [5] |
| Indanone derivative (1) | MCF-7 (breast) | 2.2 | [6] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Some this compound derivatives have been screened for their antibacterial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| Benzothiazolylthiazolidin-4-one 8 | S. aureus | 0.20 - 0.30 | [7] |
| Benzothiazolylthiazolidin-4-one 8 | L. monocytogenes | 0.20 - 0.30 | [7] |
| Benzothiazolylthiazolidin-4-one 8 | E. coli | 0.20 - 0.30 | [7] |
| Benzothiazolylthiazolidin-4-one 8 | S. typhimurium | 0.20 - 0.30 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to screen for their inhibitors.[4][8][9]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (derivatives of this compound)
-
96-well microplate and reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of the enzyme solution to wells containing 140 µL of phosphate buffer and 20 µL of the test compound solution at various concentrations.
-
For the control (100% activity), add 20 µL of buffer instead of the test compound. For the blank, add 160 µL of buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) and 20 µL of the DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Method)
This fluorescence-based assay is used to monitor the kinetics of Aβ fibril formation and to screen for inhibitors of this process.[10][11]
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds
-
96-well black, clear-bottom microplate and fluorescence reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) in DMSO and dilute to the working concentration in PBS.
-
Prepare a stock solution of ThT in PBS.
-
Prepare serial dilutions of the test compounds in PBS.
-
In a 96-well plate, add 50 µL of the Aβ(1-42) solution, 25 µL of the test compound dilution, and 25 µL of the ThT solution to the test wells.
-
For the positive control, add 25 µL of PBS instead of the test compound. For the negative control, add 50 µL of PBS instead of Aβ(1-42).
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the test wells with that of the positive control.
Anti-inflammatory Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine release is calculated by comparing the cytokine concentrations in the treated wells with those in the LPS-stimulated control wells.
Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and optimization. Several studies have pointed to the modulation of key signaling pathways, including NF-κB and Nrf2, particularly in the context of anti-inflammatory and anticancer activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[3][15] Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some indanone derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16][17] Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that defend against oxidative stress, a key contributor to various diseases. Some compounds derived from indanone have been found to activate this protective pathway.
Conclusion and Future Directions
This compound has proven to be a remarkably versatile and valuable starting material for the discovery of new therapeutic agents. The derivatives synthesized from this scaffold have demonstrated promising activities in preclinical models of Alzheimer's disease, inflammation, cancer, and bacterial infections. The availability of robust synthetic routes and a growing understanding of their mechanisms of action provide a solid foundation for further drug development efforts.
Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies. In vivo efficacy and safety studies will be critical to validate the therapeutic potential of the most promising candidates. Furthermore, a deeper exploration of the signaling pathways modulated by these derivatives will not only enhance our understanding of their biological effects but also aid in the identification of novel therapeutic targets. The continued investigation of this compound and its derivatives holds great promise for the development of next-generation therapies for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Methoxy-1-indanone (CAS No. 13336-31-7). It also includes detailed experimental protocols for its common laboratory applications and an overview of the potential biological signaling pathways that may be modulated by indanone derivatives, based on current scientific literature.
Chemical and Physical Properties
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, particularly in the field of pharmaceutical research.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13336-31-7 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 105-107 °C (decomposes) | [1] |
| Boiling Point | 115-120 °C at 0.5 mmHg | [1][4] |
| Storage Class | 11 - Combustible Solids | [1] |
| GHS Pictograms | [3] | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation | [3][5] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following procedures are based on information from Safety Data Sheets (SDS).[5][6]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should always be conducted to determine the appropriate level of PPE.[7][8]
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting ANSI Z.87.1 or EN 166 standards. | Protects against splashes and dust particles that can cause serious eye irritation.[6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique. | Prevents skin contact which can cause irritation.[6][9] |
| Body Protection | Laboratory coat. A flame-retardant coat (e.g., Nomex®) should be considered when working with flammable materials. | Protects skin from splashes and spills.[7] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or EN 149 approved respirator may be required if dust or aerosols are generated and engineering controls are insufficient. | Prevents inhalation, which may cause respiratory irritation.[5][10] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid breathing dust or vapors.[5]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spills and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[6]
-
Prevent the chemical from entering drains or waterways.[11]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of it into the environment.[10]
-
Contaminated packaging should be disposed of as unused product.[6]
Experimental Protocols
This compound is a key starting material in various organic syntheses.[1] Below are detailed protocols for some common reactions.
Synthesis of this compound Oxime
This protocol describes the conversion of this compound to its corresponding oxime, a common derivative used in further synthetic steps.[12][13][14]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium carbonate or pyridine)
-
Solvent (e.g., ethanol or methanol)
-
Mortar and pestle (for grinding method) or round-bottom flask with reflux condenser
-
Water
-
Ethyl acetate (for extraction if needed)
-
Anhydrous calcium chloride or sodium sulfate (for drying)
Procedure (Grinding Method): [12]
-
In a mortar, combine this compound (1 equivalent), hydroxylamine hydrochloride (1 to 1.5 equivalents), and anhydrous sodium carbonate (1.5 to 2 equivalents).
-
Grind the mixture thoroughly at room temperature for the time specified in the research literature (typically a few minutes to an hour), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mortar to dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration and wash with water.
-
If the product is soluble in the aqueous layer, extract the mixture with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound oxime.
Procedure (Reflux Method): [13]
-
To a round-bottom flask, add this compound (1 equivalent), hydroxylamine hydrochloride (1 to 1.5 equivalents), and a suitable solvent like ethanol.
-
Add a base such as pyridine to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (to remove pyridine), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude oxime by recrystallization.
Synthesis of Benzo-fused Indolizidine Alkaloid Mimics
This compound can serve as a precursor in multi-step syntheses. One such application is in the creation of benzo-fused indolizidine alkaloid mimics, which are of interest in medicinal chemistry.[15][16][17] A key step in such a synthesis often involves an intramolecular Heck cyclization.
Materials:
-
A suitable N-acyldihydropyridone precursor (synthesized from a derivative of this compound)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for inert atmosphere reactions
Procedure (Intramolecular Heck Cyclization): [16]
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyldihydropyridone precursor (1 equivalent) in DMF.
-
Add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂).
-
Add formic acid (2 equivalents) and triethylamine (4 equivalents) to the reaction mixture.
-
Heat the mixture to the temperature specified in the relevant literature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the benzo-fused indolizidine derivative.
Potential Biological Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of indanone derivatives has shown significant biological activity, including anticancer and anti-inflammatory effects.[18][19][20][21] The following diagrams illustrate potential signaling pathways that may be influenced by indanone-based compounds.
Inhibition of Tubulin Polymerization
Several indanone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism of action for some anticancer drugs.[22][23][24][25][26] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[23][24]
Modulation of NF-κB and Nrf2 Signaling Pathways
Indanone derivatives have also been investigated for their anti-inflammatory properties.[27][28] One potential mechanism is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[27][28][29][30][31][32] NF-κB is a key regulator of pro-inflammatory gene expression, while Nrf2 is a master regulator of the antioxidant response.
Disclaimer: The signaling pathway diagrams illustrate potential mechanisms of action for the broader class of indanone derivatives. Further research is required to specifically elucidate the pathways modulated by this compound.
References
- 1. This compound 99 13336-31-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 13336-31-7 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics [beilstein-journals.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 22. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. google.com [google.com]
- 31. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxy-1-indanone from p-Methoxyanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 4-Methoxy-1-indanone, a valuable intermediate in pharmaceutical research and development.[1] The described methodology follows a two-step process commencing with the Friedel-Crafts acylation of p-methoxyanisole, followed by an intramolecular cyclization to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
1-Indanones are a class of compounds that serve as crucial building blocks in the synthesis of various biologically active molecules and therapeutic agents.[2][3] Their rigid, fused-ring structure is a common motif in medicinal chemistry. The synthesis of substituted 1-indanones, such as this compound, is therefore of significant interest. The primary route to these compounds is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[2][4] This document details a reliable method to synthesize this compound starting from the readily available p-methoxyanisole.
Reaction Pathway
The synthesis proceeds in two key stages:
-
Friedel-Crafts Acylation: p-Methoxyanisole undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-(2,4-dimethoxyphenyl)propionic acid. The methoxy groups on the aromatic ring are electron-donating, activating the ring towards electrophilic aromatic substitution.[5][6]
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 3-(2,4-dimethoxyphenyl)propionic acid is then cyclized under acidic conditions to form this compound. This intramolecular acylation is a key step in forming the five-membered ring of the indanone core.[4][7]
Visualization of the Synthesis Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of p-Methoxyanisole
This protocol is adapted from standard Friedel-Crafts acylation procedures.[6][8][9]
Materials:
-
p-Methoxyanisole
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of p-methoxyanisole (1 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of p-methoxyanisole and propionyl chloride dropwise to the cooled AlCl₃ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(2,4-dimethoxyphenyl)propionic acid.
-
The crude product can be purified by column chromatography or recrystallization, or used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is based on microwave-assisted synthesis, which has been shown to be efficient.[4][7][10]
Materials:
-
3-(2,4-dimethoxyphenyl)propionic acid (from Step 1)
-
Triflic acid (TfOH)
-
10 mL sealed microwave vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
Place 3-(2,4-dimethoxyphenyl)propionic acid (1 mmol) into a 10 mL sealed microwave vial equipped with a magnetic stirrer.
-
Add triflic acid (3 mmol, 3 equivalents) to the vial.[7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C.[7]
-
Monitor the reaction for completion (typically 60 minutes for complete conversion).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction mixture by adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize quantitative data from studies on the intramolecular cyclization of 3-(4-methoxyphenyl)propionic acid, a closely related substrate, providing insights into reaction optimization.
Table 1: Comparison of Microwave vs. Ultrasound in Intramolecular Friedel-Crafts Acylation [4]
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Method | Time (min) | Conversion (%) |
| 1 | TfOH (3) | CH₂Cl₂ | 80 | MW | 60 | 100 |
| 2 | TfOH (3) | CH₂Cl₂ | RT | US | 60 | 61 |
| 3 | TfOH (1) | CH₂Cl₂ | 80 | MW | 60 | 45 |
| 4 | TfOH (5) | CH₂Cl₂ | 80 | MW | 60 | 100 |
| 5 | TfOH (10) | CH₂Cl₂ | 80 | MW | 60 | 100 |
Data adapted from a study on 3-(4-methoxyphenyl)propionic acid, which serves as a model for the cyclization step.
Table 2: Conventional vs. Microwave-Assisted Synthesis [4][7]
| Method | Catalyst | Temperature | Time | Yield |
| Conventional Heating | Polyphosphoric Acid | 80-90 °C | 2-3 h | Moderate to Good |
| Microwave Irradiation | Triflic Acid | 80 °C | 60 min | >95% (conversion) |
Conclusion
The synthesis of this compound from p-methoxyanisole can be efficiently achieved through a two-step sequence involving Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. The use of microwave-assisted synthesis for the cyclization step offers significant advantages in terms of reaction time and yield.[4][7] These protocols and data provide a solid foundation for researchers to produce this important synthetic intermediate for applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predict the major products of the following reactions.(e) p-methy... | Study Prep in Pearson+ [pearson.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Methoxy-1-indanone as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-methoxy-1-indanone as a strategic starting material in the synthesis of complex organic molecules, with a focus on natural product synthesis and the generation of medicinally relevant scaffolds. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate the application of these methods in a research and development setting.
Introduction
This compound is a readily available and versatile building block in organic synthesis. Its fused bicyclic structure, featuring a reactive ketone and an electron-rich aromatic ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the construction of diverse molecular architectures, including alkaloids, quinolines, and various carbocyclic and heterocyclic systems. These notes will detail its application in the formal total synthesis of (+)-Gephyrotoxin and other key chemical transformations.
Application 1: Formal Total Synthesis of (+)-Gephyrotoxin Intermediate
This compound serves as a crucial starting material in an efficient nine-step formal total synthesis of Kishi's intermediate for the natural product (+)-Gephyrotoxin, an alkaloid isolated from the skin of tropical frogs with interesting neurological activities.[1][2] The overall synthesis proceeds with a 22% yield.[1][3] The synthetic strategy involves the initial transformation of this compound into a key benzo-fused indolizidine structure.
Synthetic Workflow for Kishi's Intermediate
Caption: Synthetic pathway from this compound to Kishi's Intermediate.
Key Experimental Protocols
Step 1 (Illustrative): Synthesis of an Azido-alkene Intermediate from this compound
This initial multi-step conversion is a critical part of the synthesis. While the full detailed protocol for every step is extensive, a representative transformation involves the formation of an indene and subsequent alkylation. The following is a general protocol for such a transformation, based on related literature.
Protocol:
-
Reduction and Dehydration: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portionwise. Stir for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling, the reaction is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to yield the corresponding indene.
-
Alkylation and Azide Introduction: The indene is deprotonated with a strong base like n-butyllithium in THF at -78 °C, followed by the addition of a suitable electrophile containing a leaving group and a precursor to the azide (e.g., a protected bromoethanol). Subsequent transformation of the alcohol to an azide using standard methods (e.g., mesylation followed by substitution with sodium azide) yields the azido-alkene intermediate.
Quantitative Data for Gephyrotoxin Intermediate Synthesis
| Step | Product | Overall Yield (%) | Reference(s) |
| 9-Step Sequence | Kishi's Intermediate for Gephyrotoxin | 22 | [1][3] |
Application 2: Synthesis of Oxime Derivatives
The ketone functionality of this compound can be readily converted to an oxime. Oximes are versatile intermediates that can be used in Beckmann rearrangements to form lactams, or reduced to form amines.[4]
Reaction Workflow for Oxime Formation
Caption: Synthesis of this compound Oxime.
Experimental Protocol: Synthesis of this compound Oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
To the residue, add ethyl acetate and 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound oxime as a crystalline solid.
Quantitative Data for Oxime Formation
| Reactant | Product | Typical Yield (%) | Reference(s) |
| 1-Indanone (related) | 1-Indanone Oxime | 99 | [5] |
| Aldehydes/Ketones (general) | Oximes (solventless) | 60-98 | [6] |
Application 3: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of this compound provides a route to the corresponding lactone, which can be a valuable intermediate for further synthetic transformations. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[7][8]
Reaction Workflow for Baeyer-Villiger Oxidation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Donepezil
Topic: Use of 4-Methoxy-1-indanone in the Synthesis of Donepezil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil, marketed under the brand name Aricept, is a piperidine derivative that acts as a centrally acting, reversible, and non-competitive acetylcholinesterase (AChE) inhibitor. It is a widely prescribed medication for the treatment of Alzheimer's disease. The core structure of Donepezil consists of a benzylpiperidine moiety linked to an indanone ring system.
These application notes will focus on the well-established and industrially scalable synthesis of Donepezil from its key intermediate, 5,6-dimethoxy-1-indanone.
Hypothetical Precursor Conversion
The logical pathway, if starting from this compound, would necessitate the introduction of a second methoxy group at the 5-position of the indanone ring. This would likely involve a multi-step process such as nitration, reduction to an amine, diazotization, hydrolysis to a hydroxyl group, and subsequent methylation.
Established Synthesis of Donepezil from 5,6-dimethoxy-1-indanone
The most common synthetic route to Donepezil involves a two-step process:
-
Aldol Condensation: A base-catalyzed condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.
-
Reduction: The subsequent reduction of the resulting enone intermediate to yield Donepezil.
Quantitative Data Summary
The following table summarizes the reactants, catalysts, solvents, and reported yields for the key steps in the synthesis of Donepezil.
| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |
| Aldol Condensation | 5,6-dimethoxy-1-indanone | 1-benzyl-4-formylpiperidine | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 62% | [1] |
| Aldol Condensation | 5,6-dimethoxy-1-indanone | 1-benzyl-4-formylpiperidine | Sodium Hydroxide (NaOH) | Methanol | - | [2] |
| Reduction | Intermediate Enone | Hydrogen Gas (H₂) | 10% Palladium on Carbon (Pd/C) | Tetrahydrofuran (THF) | 82% | [1] |
| Reduction | Intermediate Enone | Hydrogen Gas (H₂) | Raney Nickel / Methane Sulfonic Acid | Methanol | - | [2] |
Yields can vary based on reaction conditions and scale.
Experimental Protocols
Protocol 1: Aldol Condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine
This protocol describes the base-catalyzed condensation to form the pivotal enone intermediate.
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Sodium Hydroxide (NaOH) flakes
-
Methanol
-
5% Acetic Acid
Procedure: [2]
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (0.10 mol) in methanol.
-
Slowly add sodium hydroxide flakes (0.32 mol) to the stirred solution at room temperature.
-
To this mixture, add 1-benzyl-4-formylpiperidine (0.10 mol).
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1).
-
Upon completion of the reaction, a solid product will have formed. Filter the solid from the reaction mixture.
-
Wash the filtered solid first with 5% acetic acid and then with methanol.
-
Dry the resulting solid, which is the intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.
Protocol 2: Reduction of the Intermediate Enone to Donepezil
This protocol details the reduction of the carbon-carbon double bond of the enone intermediate to yield Donepezil.
Materials:
-
2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (Intermediate from Protocol 1)
-
Raney Nickel
-
Methane Sulfonic Acid
-
Methanol
-
Hydrogen source
Procedure: [2]
-
Charge a hydrogenation reactor with the intermediate enone.
-
Add methanol as the solvent.
-
Introduce Raney Nickel as the catalyst.
-
Add methane sulfonic acid to the mixture. Methane sulfonic acid aids in the dehydration of any aldol-type by-product to the desired enone, which is then reduced.
-
Pressurize the reactor with hydrogen gas.
-
Conduct the reduction at room temperature with stirring.
-
Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
The filtrate contains the Donepezil base. The product can then be isolated and purified, often by conversion to its hydrochloride salt.
Note on Alternative Procedures:
Several variations of this synthesis exist in the literature. For instance, the condensation step can be performed using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by allowing the reaction to warm to room temperature.[1] The reduction step can also be carried out using palladium on carbon (Pd/C) as the catalyst in a solvent such as tetrahydrofuran (THF).[1]
Safety Precautions:
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Strong bases like LDA are highly reactive and should be handled with extreme care under anhydrous conditions.
-
Hydrogenation reactions carry a risk of fire or explosion and should be conducted in appropriate equipment by trained personnel.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
While this compound is not the direct precursor for the synthesis of Donepezil as per the established literature, this document provides a detailed overview and protocols for the industrially relevant synthesis from 5,6-dimethoxy-1-indanone. The provided workflows, data, and protocols offer a comprehensive guide for researchers and professionals in the field of drug development.
References
Synthesis of Indanones via Friedel-Crafts Acylation: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 1-indanone and its derivatives is a critical process in the development of numerous pharmaceuticals and biologically active molecules. These compounds form the core structure of various agents with antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] The intramolecular Friedel-Crafts acylation is a robust and widely utilized method for constructing the 1-indanone framework.[1][2] This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid catalyst.[1]
Two primary pathways are employed for this synthesis:
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step method is considered more environmentally benign as its only byproduct is water.[1][3] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.[1][3]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[1] While generally more efficient, this route generates corrosive byproducts.[1]
The choice of starting material, catalyst, and reaction conditions significantly impacts the yield and purity of the resulting 1-indanone. This document provides detailed experimental protocols for key variations of this important transformation.
Reaction Mechanism and Workflow
The general mechanism of the intramolecular Friedel-Crafts acylation for 1-indanone synthesis proceeds through the formation of an acylium ion electrophile. This electrophile then undergoes an electrophilic aromatic substitution on the tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone.[1]
Experimental Protocols
Protocol 1: Direct Cyclization of 3-Arylpropionic Acids using Polyphosphoric Acid (PPA)
This protocol is a classic and straightforward method for the synthesis of 1-indanones directly from 3-arylpropionic acids.
Materials:
-
3-Arylpropionic acid (e.g., 3-phenylpropanoic acid)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add the 3-arylpropionic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to a temperature between 80-100°C. The viscosity of PPA decreases upon heating, allowing for better mixing.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using Aluminum Chloride (AlCl₃)
This two-step protocol generally provides higher yields and proceeds under milder conditions than the direct cyclization of the carboxylic acid.
Step 2a: Synthesis of 3-Arylpropionyl Chloride
Materials:
-
3-Arylpropionic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can be used in the next step without further purification.[1]
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-arylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[1]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Data Presentation
The following tables summarize representative yields for the synthesis of various 1-indanone derivatives using different catalytic systems and conditions.
Table 1: Comparison of Catalysts for the Cyclization of 3-Phenylpropanoic Acid
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 20% H₂SO₄ | - | Reflux | - | 27 | [6] |
| 2 | PPA | - | 80-100 | 1-3 | ~63 | [5] |
| 3 | AlCl₃ (from acyl chloride) | Benzene | - | - | 90 | [2] |
| 4 | Nafion-H (from acyl chloride) | Benzene | Reflux | - | 90 | [2] |
| 5 | Tb(OTf)₃ | Chlorobenzene | 250 | - | up to 74 | [2] |
Table 2: Synthesis of Substituted 1-Indanones via Direct Cyclization
| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 1 | 3-(4-Methoxyphenyl)propionic acid | TfOH (10 eq) | DCE, 80°C, MW | 6-Methoxy-1-indanone | 95 | [3][7] |
| 2 | 3-(4-Methoxyphenyl)propionic acid | TfOH (3 eq) | DCE, r.t., US | 6-Methoxy-1-indanone | 99 | [3][7] |
| 3 | 3-(3-Methoxyphenyl)propionic acid | Phosphotungstic acid | CCl₄, 60°C, 2h | 5-Methoxy-1-indanone | >96 | [8] |
| 4 | 3-(p-Tolyl)propionic acid | TfOH (3 eq) | DCE, r.t., US | 6-Methyl-1-indanone | 99 | [3][7] |
| 5 | 3-(4-Chlorophenyl)propionic acid | TfOH (5 eq) | DCE, 80°C, Q-tube | 6-Chloro-1-indanone | 99 | [3][7] |
MW = Microwave irradiation, US = Ultrasound irradiation, Q-tube = Sealed pressure tube, DCE = 1,2-Dichloroethane, CCl₄ = Carbon tetrachloride, TfOH = Triflic acid.
Table 3: Synthesis of Substituted 1-Indanones from Acyl Chlorides
| Entry | Substrate (Acid) | Lewis Acid | Solvent | Product | Yield (%) | Reference |
| 1 | 3-(4-Fluorophenyl)propionic acid | AlCl₃ | Dichloromethane | 6-Fluoro-1-indanone | - | [2] |
| 2 | 3-(3,4-Dimethoxyphenyl)propionic acid | AlCl₃ | Dichloromethane | 5,6-Dimethoxy-1-indanone | - | [2] |
Note: Specific yield data for these particular examples were not available in the provided search results, but the methodology is well-established.
Conclusion
The intramolecular Friedel-Crafts acylation remains a cornerstone for the synthesis of 1-indanones. The choice between the direct cyclization of 3-arylpropionic acids and the two-step procedure involving the corresponding acyl chlorides depends on factors such as substrate reactivity, desired purity, and environmental considerations. The protocols and data presented herein offer a comprehensive guide for researchers to select and optimize the reaction conditions for their specific synthetic targets. The development of more efficient and greener catalytic systems, such as the use of solid acids and non-conventional energy sources like microwave and ultrasound, continues to enhance the utility of this important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]
- 8. CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents [patents.google.com]
Synthesis of 4-Methoxy-1-indanone Oxime Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of oxime derivatives from 4-Methoxy-1-indanone, a key intermediate in the development of novel therapeutic agents. The synthesized compounds have demonstrated significant potential as antiviral agents, particularly against plant viruses, by activating the host's immune response. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral compounds.
Introduction
1-Indanone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of an oxime functional group can further enhance the biological profile of these molecules. Specifically, oxime derivatives of this compound have been identified as potent immune activators in plants, offering a promising avenue for the development of novel crop protection agents.[1] These compounds induce systemic resistance in plants by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
This document outlines the synthesis of this compound oxime and provides protocols for evaluating its antiviral activity.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound Oxime
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Hydroxylamine Hydrochloride | [2] |
| Base | Pyridine | [2] |
| Solvent | Pyridine | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | ~30 minutes (Monitored by TLC) | [2] |
| Yield | >95% (based on analogous reactions) | [2] |
Table 2: Spectroscopic Data for 1-Indanone Oxime (for reference)
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | (E)-isomer: 8.79 (br s, 1H), 7.67 (d, J = 7.7 Hz, 1H), 7.36-7.22 (m, 3H), 3.08-3.05 (m, 2H), 3.00-2.96 (m, 2H). (Z)-isomer: 8.43 (d, J = 7.7 Hz, 1H), 8.35 (br s, 1H), 7.39-7.25 (m, 3H), 3.09-3.05 (m, 2H), 2.87-2.83 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | (E)-isomer: 164.26, 148.63, 136.16, 130.63, 127.22, 125.83, 121.76, 28.73, 26.13. (Z)-isomer: 160.74, 149.60, 133.87, 131.24, 129.80, 127.02, 125.70, 29.08, 28.88. |
| IR (neat, cm⁻¹) | (E)-isomer: 3178, 3063, 2850, 1655, 1480. (Z)-isomer: 3200, 3075, 2884, 1662, 1462. |
| [Source: Organic Syntheses Procedure][2] |
Table 3: Antiviral Activity of 1-Indanone Oxime Derivatives against Plant Viruses
| Compound | Virus | EC₅₀ (mg L⁻¹) | Reference |
| 1-Indanone Oxime Derivative (Compound 27) | Pepper Mild Mottle Virus (PMMoV) | 140.5 | [1] |
| Ningnanmycin (Control) | Pepper Mild Mottle Virus (PMMoV) | 245.6 | [1] |
| 1-Indanone Oxime Derivative (General) | Cucumber Mosaic Virus (CMV) | Good Protective Activity | [1] |
| 1-Indanone Oxime Derivative (General) | Tomato Spotted Wilt Virus (TSWV) | Good Protective Activity | [1] |
Experimental Protocols
Synthesis of this compound Oxime
This protocol is adapted from a reliable Organic Syntheses procedure for the synthesis of 1-indanone oxime.[2]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 500 mL one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add this compound (100 mmol, 1 equivalent).
-
Addition of Reagents: To the flask, add pyridine (250 mL) followed by hydroxylamine hydrochloride (105 mmol, 1.05 equivalents).
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate = 3:1). The reaction is typically complete within 30 minutes, as indicated by the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by concentration on a rotary evaporator under reduced pressure.
-
To the residue, add ethyl acetate (300 mL) and 1 M aqueous HCl (50 mL).
-
Transfer the mixture to a separatory funnel and partition the layers.
-
Extract the aqueous layer with ethyl acetate (50 mL).
-
Combine the organic extracts and wash successively with 1 M aqueous HCl (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution.
-
Concentrate the filtrate on a rotary evaporator under reduced pressure to afford the this compound oxime as a solid. The product is a mixture of (E) and (Z) isomers.
-
Further purification and separation of isomers can be achieved by column chromatography on silica gel.
-
Antiviral Activity Assay (In-Planta)
This protocol describes a general method for evaluating the protective activity of the synthesized oxime derivatives against plant viruses.
Materials:
-
Healthy host plants (e.g., Nicotiana tabacum for PMMoV)
-
Synthesized this compound oxime derivatives
-
Control compounds (e.g., Ningnanmycin)
-
Virus inoculum (e.g., PMMoV)
-
Phosphate buffer
-
Carborundum (abrasive)
-
Growth chambers
Procedure:
-
Compound Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) and then dilute with water to the desired concentrations. Spray the solutions evenly onto the leaves of healthy plants. A control group should be sprayed with the solvent-water mixture.
-
Virus Inoculation: After 24 hours, lightly dust the leaves with carborundum and then gently rub the leaves with a solution containing the virus inoculum in phosphate buffer.
-
Incubation: Place the plants in a growth chamber under controlled conditions (temperature, humidity, and light).
-
Evaluation: After a set incubation period (e.g., 7-10 days), observe and record the disease symptoms (e.g., lesion formation, mosaic patterns). The protective effect is calculated based on the reduction in disease incidence or severity compared to the control group. The concentration required to inhibit 50% of the viral infection (EC₅₀) is then determined.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound oxime.
Proposed Antiviral Mechanism of Action
Caption: Proposed signaling pathway for antiviral activity.
Experimental Workflow for Antiviral Evaluation
References
Application Notes and Protocols: Regioselective Nitration of 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective nitration of 4-methoxy-1-indanone to synthesize 4-methoxy-5-nitro-1-indanone, a valuable intermediate in the development of various pharmaceutical compounds. The described method is a robust and reproducible procedure employing a mixture of fuming nitric acid and acetic anhydride, which serves as both a reagent and solvent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful execution in a laboratory setting.
Introduction
This compound is a versatile bicyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring of this scaffold via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal for the construction of complex heterocyclic systems and pharmacophores.
The methoxy group at the 4-position is an activating, ortho-, para-directing group, while the carbonyl group of the indanone ring is a deactivating, meta-directing group. The regiochemical outcome of the nitration is therefore directed primarily by the powerful activating effect of the methoxy group, leading to the selective formation of 4-methoxy-5-nitro-1-indanone. This application note details a generalized laboratory-scale procedure for this transformation.
Reaction Scheme
Caption: Nitration of this compound to 4-Methoxy-5-nitro-1-indanone.
Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
This compound (99%)
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride (≥98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (95%)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (10 volumes). Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Addition of Nitrating Agent: While maintaining the temperature between 0 and 5 °C, add fuming nitric acid (1.5 eq) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the complete addition of nitric acid, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approximately 100 g of ice in 100 mL of water).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 4-methoxy-5-nitro-1-indanone as a solid.
Data Presentation
The following table summarizes the key quantitative data for the nitration of this compound. Please note that the yield is an estimate based on similar reactions and may vary.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Fuming Nitric Acid | 1.5 equivalents |
| Acetic Anhydride | 10 volumes |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Product | |
| 4-Methoxy-5-nitro-1-indanone | - |
| Yield (Estimated) | 75-85% |
| Purification Method | Recrystallization (Ethanol) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-methoxy-5-nitro-1-indanone.
Signaling Pathway (Logical Relationship)
Application Notes and Protocols for the Enzymatic Baeyer-Villiger Oxidation of 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic Baeyer-Villiger oxidation of 4-methoxy-1-indanone, a key transformation for the synthesis of valuable lactone intermediates in drug discovery and development. This biocatalytic approach offers a green and selective alternative to traditional chemical methods.
Introduction
The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones to esters or lactones. Enzymatic Baeyer-Villiger monooxygenases (BVMOs) have emerged as highly efficient and selective biocatalysts for this transformation, operating under mild conditions and often with high enantioselectivity.[1][2] This document focuses on the application of a whole-cell biocatalyst system utilizing recombinant Escherichia coli expressing a suitable BVMO for the oxidation of this compound.
Based on substrate specificity studies of various BVMOs, Cyclopentanone Monooxygenase (CPMO) has been identified as a promising candidate for the oxidation of substituted 1-indanones. While other common BVMOs like Cyclohexanone Monooxygenase (CHMO) and 4-Hydroxyacetophenone Monooxygenase (HAPMO) have shown limited to no activity on 1-indanone derivatives, CPMO has demonstrated the ability to convert these substrates. Therefore, the protocols provided herein are centered around the use of a recombinant E. coli strain expressing CPMO.
Enzymatic Reaction Pathway
The enzymatic Baeyer-Villiger oxidation of this compound is catalyzed by a flavin-dependent monooxygenase. The reaction requires molecular oxygen and a nicotinamide cofactor, typically NADPH, which is regenerated by the host cell's metabolism. The enzyme inserts an oxygen atom adjacent to the carbonyl group of the indanone, yielding the corresponding lactone.
Caption: Enzymatic cycle of the Baeyer-Villiger oxidation of this compound by CPMO.
Experimental Protocols
Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the preparation of E. coli cells expressing Cyclopentanone Monooxygenase (CPMO).
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid containing the CPMO gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffer (50 mM, pH 7.5)
Procedure:
-
Transformation: Transform the CPMO expression plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 500 mL of LB medium containing the antibiotic with the overnight starter culture. Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Cultivation: Continue to incubate the culture at 20°C for 16-20 hours with shaking (200 rpm).
-
Cell Harvesting: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Washing: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
-
Storage: The resulting cell paste can be used immediately or stored at -80°C until needed.
Whole-Cell Biotransformation of this compound
This protocol outlines the enzymatic Baeyer-Villiger oxidation using the prepared whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cell paste expressing CPMO
-
Phosphate buffer (50 mM, pH 7.5)
-
Glucose
-
This compound
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a baffled flask), suspend the E. coli cell paste in 50 mM phosphate buffer (pH 7.5) to a final cell density (wet weight) of 10-50 g/L.
-
Cofactor Regeneration: Add glucose to a final concentration of 1-2% (w/v) to facilitate NADPH regeneration.
-
Substrate Addition: Add this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol if necessary) to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at 25-30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by an appropriate method (e.g., GC-MS or HPLC).
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting lactone by column chromatography on silica gel if necessary.
Quantitative Data
| Substrate | Enzyme | Biocatalyst | Conversion (%) | Product(s) | Enantiomeric Excess (ee %) | Reference |
| 1-Indanone | CPMO | Recombinant E. coli | Moderate to High | 2-Chromanone | Not Reported | Inferred from substrate scope studies |
| 5-Methoxy-1-indanone | CPMO | Recombinant E. coli | Moderate | 6-Methoxy-2-chromanone | Not Reported | Inferred from substrate scope studies |
| This compound | CPMO | Recombinant E. coli | Expected: Moderate to High | 5-Methoxy-2-chromanone | Expected: Potentially High | Projected |
Note: The regioselectivity of the Baeyer-Villiger oxidation on substituted 1-indanones can lead to different lactone isomers. For this compound, the migration of the more substituted carbon is expected to yield 5-methoxy-2-chromanone as the major product. The enantioselectivity of CPMO towards this substrate class is expected to be good to excellent, but requires experimental verification.
Experimental Workflow
The overall experimental workflow for the enzymatic oxidation of this compound is depicted below.
Caption: Workflow for the whole-cell biocatalytic Baeyer-Villiger oxidation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme | Verify protein expression by SDS-PAGE. Ensure proper storage of the biocatalyst. |
| Poor cofactor regeneration | Ensure sufficient glucose is present. Optimize aeration. | |
| Substrate/product inhibition | Lower the initial substrate concentration. Consider in situ product removal. | |
| Formation of byproducts | Non-specific enzymatic activity of the host | Use a clean E. coli strain. Optimize reaction time to minimize byproduct formation. |
| Low enantioselectivity | Sub-optimal reaction conditions | Vary temperature, pH, and co-solvent to improve enantioselectivity. |
| Enzyme intrinsic properties | Consider protein engineering of the CPMO active site. |
Conclusion
The enzymatic Baeyer-Villiger oxidation of this compound using a whole-cell biocatalyst expressing Cyclopentanone Monooxygenase presents a promising and sustainable method for the synthesis of chiral lactones. The provided protocols offer a solid foundation for researchers to explore this valuable transformation. Further optimization of reaction conditions and potential protein engineering of the biocatalyst can lead to enhanced efficiency and selectivity, contributing to the development of novel pharmaceuticals and other high-value chemicals.
References
Application Notes and Protocols: The Role of 4-Methoxy-1-indanone in the Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quinoline derivatives utilizing 4-Methoxy-1-indanone as a key building block. The protocols detailed below are grounded in the principles of the Friedländer annulation, a classic and versatile method for constructing the quinoline core. This document is intended to serve as a practical guide for laboratory-scale synthesis and to support the development of novel quinoline-based compounds with therapeutic potential.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
This compound is a valuable and versatile starting material in the synthesis of complex organic molecules. Its fused bicyclic structure, featuring a reactive ketone and an α-methylene group, makes it an ideal precursor for the construction of fused-ring systems. In the context of quinoline synthesis, this compound serves as the methylene-containing component in the Friedländer annulation reaction. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis, to yield a substituted quinoline.[1][2] The use of this compound in this reaction leads to the formation of indeno[1,2-b]quinoline derivatives, a class of compounds with significant interest in drug discovery.
Key Synthetic Pathway: The Friedländer Annulation
The primary method for synthesizing quinoline derivatives from this compound is the Friedländer synthesis.[1][2] This reaction proceeds via an initial aldol condensation between the enolate of this compound and an o-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde), followed by an intramolecular cyclization and dehydration to form the fused quinoline ring system.
References
Application Notes and Protocols: Utilizing 4-Methoxy-1-indanone for the Synthesis of Fused and Spiro Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-indanone is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures such as fused and spirocyclic frameworks.[1][2] Its inherent reactivity, stemming from the presence of a ketone and an activated aromatic ring, allows for a diverse range of chemical transformations. These transformations are instrumental in the synthesis of novel therapeutic agents and natural product analogues, where the rigidified conformations of fused and spiro systems are often key to biological activity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of these important structural motifs.
I. Synthesis of Fused Heterocyclic Frameworks
This compound is an excellent precursor for the synthesis of a variety of fused heterocyclic systems, including indolizidines and quinolines. These scaffolds are present in numerous biologically active compounds.
A. Fused Indolizidine Frameworks via Schmidt Reaction: Formal Synthesis of Gephyrotoxin
A notable application of this compound is in the formal synthesis of the neurotoxic alkaloid Gephyrotoxin. The key step involves an intramolecular Schmidt reaction of an azide with a carbocation generated from an alkene, leading to the formation of a benzo-fused indolizidine core.
Experimental Protocol: Synthesis of the Benzo-fused Indolizidine Intermediate
This protocol is adapted from the formal synthesis of (+)-Gephyrotoxin by Pearson et al. and involves a multi-step sequence starting from this compound. The synthesis of the key azido-alkene precursor is followed by the pivotal Schmidt reaction. The overall synthesis from this compound to the key intermediate proceeds in nine steps with an overall yield of 22%.
Workflow for the Synthesis of the Benzo-fused Indolizidine Intermediate
Caption: Synthetic workflow from this compound to a benzo-fused indolizidine.
Quantitative Data Summary
| Step | Product | Yield (%) |
| Multi-step synthesis | Azido-alkene precursor | - |
| Schmidt Reaction | Benzo-fused indolizidine intermediate | - |
| Overall (9 steps) | Benzo-fused indolizidine intermediate | 22 |
Note: Detailed yields for intermediate steps are found in the original publication.
B. Fused Pyrimidine and Pyridinone Frameworks via Condensation Reactions
The reactivity of the ketone in this compound allows for condensation reactions with various reagents to form fused heterocyclic systems like pyrimidines and pyridinones, which are common motifs in medicinal chemistry.
Experimental Protocol: Synthesis of a Fused Pyrimidine Derivative
This generalized protocol is based on established methods for the synthesis of pyrimidine-fused indanones.
-
Step 1: Knoevenagel Condensation: To a solution of this compound (1.0 eq) and an appropriate aldehyde (e.g., p-methoxybenzaldehyde, 1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine). Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold methanol to afford the corresponding 2-arylidene-4-methoxy-1-indanone.
-
Step 2: Cyclocondensation: A mixture of the 2-arylidene-4-methoxy-1-indanone (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium hydroxide (2.0 eq) in ethanol is refluxed for 10-14 hours. After completion, the reaction mixture is poured into cold water and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the fused pyrimidine derivative.
Logical Relationship for Fused Pyrimidine Synthesis
Caption: Reaction sequence for the synthesis of a fused pyrimidine from this compound.
Quantitative Data for a Representative Fused Pyrimidine Synthesis
| Starting Materials | Product | Yield (%) |
| Indane-1,3-dione, p-methoxybenzaldehyde, guanidine HCl | 2-(4-methoxyphenyl)-4-phenyl-1,4-dihydroindeno[1,2-d]pyrimidin-5-one | 60-70 |
Note: This is a representative yield for a similar system and may vary for this compound.
II. Synthesis of Spiro Frameworks
Spirocycles, characterized by a single atom shared between two rings, are of significant interest in drug discovery due to their unique three-dimensional structures. This compound can be utilized in various reactions to construct spirocyclic systems.
A. Spiro[indanone-pyrrolidine] Frameworks via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered rings. Azomethine ylides can react with the double bond of a 2-ylidene-1-indanone derivative (obtained from a Knoevenagel condensation of this compound) to afford spiro[indanone-pyrrolidine] scaffolds.
Experimental Protocol: Synthesis of a Spiro[indanone-pyrrolidine] Derivative
This protocol is a generalized procedure based on known methodologies for the synthesis of spirooxindoles, which can be adapted for this compound.[5]
-
Step 1: Synthesis of 2-Benzylidene-4-methoxy-1-indanone: A mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 3 hours. The reaction mixture is cooled, and the precipitated solid is filtered and washed with cold ethanol to give the desired product.
-
Step 2: [3+2] Cycloaddition: A mixture of 2-benzylidene-4-methoxy-1-indanone (1.0 eq), an amino acid (e.g., sarcosine, 1.2 eq), and isatin (1.2 eq) in a suitable solvent like methanol is refluxed for 6-8 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the spiro[indanone-pyrrolidine] derivative.
Workflow for Spiro[indanone-pyrrolidine] Synthesis
Caption: Synthetic pathway to spiro[indanone-pyrrolidine] derivatives.
Representative Quantitative Data for Spiro[indanone-pyrrolidine] Synthesis
| Starting Materials | Product | Yield (%) |
| 2-Benzylidene-1-indanone, Sarcosine, Isatin | Spiro[indene-2,3'-pyrrolidine]-1,2'-dione derivative | 70-85 |
Note: Yields are based on analogous systems and may differ for this compound derivatives.
B. Spiro[indanone-oxindole] Frameworks via Aldol Condensation
The active methylene group at the C2 position of this compound can participate in aldol-type reactions with isatin derivatives to construct spiro[indanone-oxindole] frameworks.
Experimental Protocol: Synthesis of a Spiro[indanone-oxindole] Derivative
This is a generalized procedure based on known aldol reactions of 1-indanones.[6][7][8][9][10]
-
In a mortar, grind this compound (1.0 eq) and an isatin derivative (1.0 eq) with a pestle until a homogeneous mixture is obtained.
-
Add a catalytic amount of a solid base, such as powdered sodium hydroxide or potassium carbonate, and continue grinding for 15-30 minutes. The progress of the reaction can often be observed by a change in color and consistency of the reaction mixture.
-
Let the mixture stand at room temperature for 1 hour.
-
Add dilute hydrochloric acid to neutralize the catalyst and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro[indanone-oxindole].
Logical Flow for Spiro[indanone-oxindole] Synthesis
Caption: Key steps in the synthesis of spiro[indanone-oxindole] via aldol condensation.
Expected Quantitative Data
| Reaction Type | Product Type | Expected Yield (%) |
| Aldol Condensation | Spiro[indanone-oxindole] | 60-80 |
Note: This is an estimated yield based on similar solvent-free aldol reactions.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of diverse and complex fused and spirocyclic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel bioactive molecules. The adaptability of reactions such as the Schmidt reaction, Knoevenagel condensation, [3+2] cycloaddition, and aldol condensation to this substrate opens up a vast chemical space for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. ivypanda.com [ivypanda.com]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxy-1-indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and generally reliable method is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, with Polyphosphoric Acid (PPA) being a classic and effective choice.[1][2][3] Alternative catalysts such as Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) or triflic acid (TfOH) can also be used, sometimes offering advantages in terms of reaction conditions and yield.[4][5]
Q2: What are the expected yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route, catalyst, and reaction conditions. With the standard Polyphosphoric Acid (PPA) mediated cyclization of 3-(3-methoxyphenyl)propanoic acid, yields are often in the range of 60-90%.[6] Microwave-assisted methods using triflic acid have reported yields of up to 100%.[5][7]
Q3: What are the common impurities I might encounter in my final product?
A3: Common impurities include unreacted starting material (3-(3-methoxyphenyl)propanoic acid), the regioisomer 6-methoxy-1-indanone, and polymeric side products.[8][9] The presence of the starting material is often indicated by an additional, more polar spot on a TLC plate.[9] The formation of the 6-methoxy regioisomer is a common issue in Friedel-Crafts acylations on meta-substituted benzene rings.
Q4: How can I purify the crude this compound?
A4: The most common and effective purification methods are recrystallization and flash column chromatography.[9] Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, is often sufficient to remove unreacted starting material and some side products.[9][10] For separating the desired 4-methoxy isomer from the 6-methoxy regioisomer, which have similar polarities, flash column chromatography is typically required.[9]
Q5: My purified this compound is a brownish or sticky solid. What does this indicate?
A5: A discolored and sticky product suggests the presence of impurities.[9] This could be due to residual starting materials, byproducts from side reactions, or degradation of the product. A lower than expected melting point is another strong indicator of impurity.[9] Further purification by recrystallization or column chromatography is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent challenge in the synthesis of this compound. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow
Troubleshooting Low Yield
| Possible Cause | Symptoms | Recommended Action |
| Inactive Catalyst | No or very slow reaction progress observed by TLC. | Use a fresh bottle of anhydrous Lewis acid (e.g., AlCl₃) or high-quality PPA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[11] |
| Insufficient Catalyst | Reaction stalls before completion. | For Friedel-Crafts acylations, the ketone product can complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[11] Consider increasing the catalyst loading. |
| Low Reaction Temperature | Slow or incomplete conversion. | The activation energy for the cyclization may not be reached. For PPA-mediated reactions, temperatures around 80-100°C are often necessary.[1] For other catalysts, a gradual increase in temperature while monitoring for side product formation is advised. |
| Short Reaction Time | Incomplete conversion of starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible. |
| Impure Starting Material | Presence of unexpected spots on TLC and low yield of the desired product. | Verify the purity of the 3-(3-methoxyphenyl)propanoic acid using techniques like NMR or melting point analysis. Purify the starting material if necessary. |
Issue 2: Formation of Regioisomers
The intramolecular Friedel-Crafts acylation can lead to the formation of both this compound and 6-methoxy-1-indanone.
Troubleshooting Workflow for Poor Selectivity
Troubleshooting Poor Selectivity
| Possible Cause | Symptoms | Recommended Action |
| Steric and Electronic Effects | Formation of a mixture of 4- and 6-methoxy-1-indanone, confirmed by NMR or GC-MS. | The choice of catalyst and solvent can influence the regioselectivity. For some Friedel-Crafts acylations, nitromethane has been shown to improve selectivity.[8] Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) may also alter the isomer ratio. |
| Inadequate Purification | Purified product shows signals for both isomers in the NMR spectrum. | Recrystallization may not be sufficient to separate the regioisomers due to their similar physical properties. Flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method for separation.[9] |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for common methods used in the synthesis of indanones, which can be applied to this compound.
| Synthetic Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acids | Polyphosphoric acid (PPA) | ~100 °C, 1 h | 60-90[3][6] |
| Intramolecular Friedel-Crafts Acylation | 3-(4-Methoxyphenyl)propanoic acid | AlCl₃ | Dichloromethane, RT, 2 h | 95[3] |
| Microwave-Assisted Friedel-Crafts | 3-Arylpropanoic acids | Triflic acid (TfOH) | CH₂Cl₂, 80 °C, Microwave | Up to 100[5][7] |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | 120 °C, 20 min, Microwave | High (e.g., 72%)[12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA-Mediated Cyclization
This protocol describes a traditional and effective method for the synthesis of this compound.
Workflow for PPA-Mediated Synthesis
PPA-Mediated Synthesis of this compound
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the PPA to 80-100°C with vigorous stirring.
-
Slowly and carefully add 3-(3-methoxyphenyl)propanoic acid to the hot PPA.
-
Maintain the reaction mixture at this temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully and slowly pour the hot, viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Once the PPA has been quenched and the product has precipitated, extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Purification by Recrystallization from Ethanol
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot ethanol (near its boiling point) in a fume hood.[9]
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
For maximum yield, place the flask in an ice bath after it has reached room temperature.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[9]
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. preprints.org [preprints.org]
identifying impurities in 4-Methoxy-1-indanone using TLC and GC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-1-indanone. It focuses on the identification of common impurities using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most prevalent impurities in this compound typically originate from its synthesis, which is often achieved through an intramolecular Friedel-Crafts cyclization. The key impurities to be aware of are:
-
Unreacted Starting Material: If the cyclization reaction does not proceed to completion, the precursor, 3-(methoxyphenyl)propanoic acid, may remain in the final product.
-
Regioisomers: During the Friedel-Crafts reaction, cyclization can occur at different positions on the aromatic ring. If the synthesis starts with 3-(3-methoxyphenyl)propanoic acid, the formation of the regioisomer 6-Methoxy-1-indanone is a common byproduct.
Q2: My this compound sample is off-white or yellowish. Does this indicate impurity?
A2: Pure this compound is typically a white to light yellow crystalline solid. Discoloration, such as a more pronounced yellow or brownish hue, can suggest the presence of impurities. These may be residual starting materials, byproducts from the synthesis, or degradation products. A melting point that is lower and broader than the reference value is also a strong indicator of impurity.
Q3: How can I quickly assess the purity of my this compound sample in the lab?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity assessment. By spotting your sample on a TLC plate and eluting with an appropriate solvent system, the presence of multiple spots will indicate impurities. A single, well-defined spot suggests a higher purity level.
Q4: Can GC-MS be used to quantify the impurities in my this compound sample?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile and semi-volatile impurities. It can provide quantitative data on the purity of your sample and help in the structural elucidation of unknown impurities by analyzing their mass fragmentation patterns.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound is volatile and has evaporated. 4. The solvent level in the developing chamber was above the spotting line. | 1. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde). 2. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications. 3. Visualize the plate immediately after development. 4. Ensure the solvent level is below the origin line on the TLC plate. |
| The spots are streaking or elongated. | 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is highly polar. | 1. Dilute the sample solution and re-run the TLC. 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[1] 3. Consider using a more polar stationary phase (e.g., reverse-phase TLC). |
| The spots are too close to the baseline (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| The spots are too close to the solvent front (high Rf). | The mobile phase is too polar. | Decrease the proportion of the more polar solvent or choose a less polar solvent system.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks are observed. | 1. No sample was injected. 2. Leak in the system. 3. Column is not installed correctly. 4. Injector temperature is too low. | 1. Verify the syringe is drawing and injecting the sample. 2. Perform a leak check on the system. 3. Reinstall the column according to the manufacturer's instructions. 4. Ensure the injector temperature is appropriate for the analyte's boiling point. |
| Poor peak shape (tailing or fronting). | 1. Column overloading. 2. Active sites on the column or in the liner. 3. Improper sample vaporization. | 1. Dilute the sample or use a split injection. 2. Use a deactivated liner and column. Condition the column at a higher temperature. 3. Optimize the injector temperature. |
| Baseline noise or drift. | 1. Contaminated carrier gas. 2. Column bleed. 3. Contaminated detector. | 1. Use high-purity gases and ensure gas traps are functional. 2. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. 3. Clean the detector according to the instrument manual. |
| Poor separation of isomers (e.g., 4- and 6-methoxy-1-indanone). | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. | 1. Use a column with a suitable stationary phase for isomer separation (e.g., a mid-polarity phase). 2. Optimize the temperature ramp rate. A slower ramp rate can improve the resolution of closely eluting peaks. |
Experimental Protocols
TLC Analysis of this compound
Objective: To qualitatively assess the purity of a this compound sample and identify the presence of common impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v)
-
Visualization: UV lamp (254 nm), and/or a potassium permanganate staining solution.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the sample onto the baseline.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]
-
If necessary, further visualize by dipping the plate into a potassium permanganate solution and gently heating.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results:
| Compound | Typical Rf Value (7:3 Hexane:Ethyl Acetate) | Appearance under UV (254 nm) | Appearance with KMnO4 stain |
| This compound | ~ 0.45 | Dark spot | Yellow-brown spot |
| 6-Methoxy-1-indanone | ~ 0.40 | Dark spot | Yellow-brown spot |
| 3-(methoxyphenyl)propanoic acid | ~ 0.20 | Dark spot | Yellow-brown spot |
GC-MS Analysis of this compound
Objective: To separate and identify this compound and its potential impurities.
Instrumentation and Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 20:1) |
| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold at 280 °C for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of about 50 µg/mL for injection.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) and the expected fragmentation patterns.
Expected Mass Spectra Data:
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 162.19 | 162 (M+), 134, 133, 105, 77 |
| 6-Methoxy-1-indanone | 162.19 | 162 (M+), 134, 133, 105, 77 |
| 3-(methoxyphenyl)propanoic acid | 180.20 | 180 (M+), 135, 121, 91, 77 |
Visualizations
References
troubleshooting discoloration of 4-Methoxy-1-indanone product
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-1-indanone.
Troubleshooting Discoloration of this compound
Discoloration of this compound, which should ideally be a colorless to pale yellow crystalline solid, is a common issue that indicates the presence of impurities. These impurities can arise from the synthesis process, degradation of the product, or improper storage. This guide will help you identify the potential causes of discoloration and provide solutions to purify your product.
Frequently Asked Questions (FAQs)
Q1: My this compound product is brown and sticky. What is the likely cause?
A1: A brown and sticky appearance is a strong indicator of impurities. The most common causes include:
-
Residual Starting Materials and Byproducts: Incomplete reaction or side reactions during synthesis can leave residual reactants or lead to the formation of colored byproducts. A common synthetic route is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. In this process, potential impurities include the unreacted starting acid and regioisomers (e.g., 6-Methoxy-1-indanone).
-
Degradation Products: this compound can degrade under certain conditions. It is known to be sensitive to high temperatures, strong acids, and strong bases. Exposure to light can also cause degradation over time. This degradation can lead to the formation of complex, colored polymeric materials.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation of the indanone ring system, resulting in colored impurities.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Several analytical techniques can be used for a rapid purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to visualize the number of components in your sample. The presence of multiple spots indicates impurities. A common eluent system for this analysis is a mixture of hexane and ethyl acetate.
-
Melting Point Analysis: A pure compound has a sharp melting point range. Impurities will typically cause a depression and broadening of the melting point range. The reported melting point of pure this compound is around 105-107 °C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal the presence of impurities through unexpected peaks in the spectrum.
Q3: What is the best way to purify my discolored this compound?
A3: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is excellent for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of indanone derivatives.
-
Column Chromatography: For samples with a significant amount of impurities or for separating compounds with similar polarities (like regioisomers), column chromatography is the preferred method. A silica gel column with a hexane/ethyl acetate gradient is typically effective.
Q4: How should I store this compound to prevent future discoloration?
A4: To ensure the long-term stability of your product, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation. It is advisable to store it in a tightly sealed container to protect it from moisture.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a discolored this compound product.
Caption: A flowchart illustrating the decision-making process for troubleshooting discolored this compound.
Data Presentation
The following table provides representative data on the purity of a discolored this compound sample before and after purification by recrystallization. Please note that these are typical expected values, and actual results may vary depending on the nature and extent of the initial impurities.
| Analytical Method | Before Purification | After Recrystallization |
| Appearance | Brown, sticky solid | Off-white crystalline solid |
| Melting Point (°C) | 98-103 | 105-107 |
| Purity by GC-MS (%) | ~94% | >99% |
| TLC (Hexane:EtOAc 7:3) | Major spot with streaking and minor spots | Single, well-defined spot |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
Objective: To purify discolored this compound by removing polar impurities.
Materials:
-
Impure this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Methodology:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from significant impurities, including regioisomers.
Materials:
-
Impure this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound, as identified by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
optimizing reaction conditions for intramolecular Friedel-Crafts acylation
Welcome to the Technical Support Center for optimizing intramolecular Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during these crucial ring-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My intramolecular Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the most common causes?
A1: Low or no yield in intramolecular Friedel-Crafts acylation can stem from several factors, ranging from the substrate's electronic nature to the specific reaction conditions employed. The most frequent culprits include:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring targeted for cyclization bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, hindering or preventing the reaction.[1][2]
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Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst.[1][2]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3][4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][3]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1]
-
Incompatible Functional Groups: Substrates containing functional groups like amines (-NH₂) or alcohols (-OH) can complex with the Lewis acid, deactivating it.[2]
Issue 2: Formation of Multiple Products or Side Reactions
Q2: I am observing the formation of multiple products or significant side products. What could be the cause?
A2: The formation of multiple products can complicate purification and reduce the yield of the desired cyclized product. Key reasons for this include:
-
Intermolecular Reactions: If the substrate concentration is too high, intermolecular acylation between two molecules can compete with the desired intramolecular cyclization.
-
Rearrangement of the Acylium Ion: Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to unexpected products.
-
Cleavage of Protecting Groups: Harsh reaction conditions (e.g., strong Lewis acids, high temperatures) can lead to the cleavage of sensitive protecting groups elsewhere in the molecule.
-
Polymerization/Tarry Material: Highly activated substrates may be prone to polymerization or other side reactions, resulting in the formation of dark, tarry materials.[2]
Issue 3: Catalyst and Reagent-Related Problems
Q3: Why is a stoichiometric amount of Lewis acid often necessary, and can I use a milder catalyst?
A3: A stoichiometric amount of the Lewis acid is typically required because the product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[3][4][5] In some cases, particularly with activated aromatic rings, catalytic amounts of a milder Lewis acid (e.g., Zn(II) salts) or a Brønsted acid catalyst can be used, especially when employing an acid anhydride or the carboxylic acid itself as the acylating agent.[3]
Q4: Can I use a carboxylic acid directly for the intramolecular acylation?
A4: Yes, it is possible to use a carboxylic acid directly, which is a greener approach. This often requires a strong Brønsted acid like methanesulfonic acid or the use of reagents like cyanuric chloride and AlCl₃ to generate the acylating species in situ.[5]
Troubleshooting Workflow
Here is a logical workflow to troubleshoot common issues in intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting workflow for intramolecular Friedel-Crafts acylation.
Quantitative Data Summary
For successful intramolecular Friedel-Crafts acylation, careful selection of the Lewis acid and solvent is paramount. The following tables provide a summary of common choices and their typical applications.
Table 1: Common Lewis Acids and Stoichiometry
| Lewis Acid | Typical Stoichiometry (equivalents) | Notes |
| AlCl₃ | 1.0 - 2.5 | Most common and reactive; highly moisture-sensitive.[3] |
| FeCl₃ | 1.0 - 2.0 | A common alternative to AlCl₃.[6] |
| SnCl₄ | 1.0 - 2.0 | Milder than AlCl₃, can be useful for sensitive substrates. |
| TiCl₄ | 1.0 - 2.0 | Milder than AlCl₃, often used in specific applications. |
| ZnCl₂ | Catalytic to 1.5 | A milder Lewis acid, sometimes used in catalytic amounts.[3] |
| PPA (Polyphosphoric Acid) | Solvent/Catalyst | Often used for cyclization of carboxylic acids. |
| TfOH (Triflic Acid) | Catalytic to Stoichiometric | A strong Brønsted acid that can promote the reaction.[7] |
Table 2: Solvent Effects on Reaction Outcome
| Solvent | Polarity | Typical Use Case & Notes |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Common, inert solvent. |
| 1,2-Dichloroethane (DCE) | Polar aprotic | Higher boiling point than CH₂Cl₂, allows for heating. |
| Carbon Disulfide (CS₂) | Nonpolar | Can influence regioselectivity; often favors kinetic products.[8] |
| Nitrobenzene | Polar aprotic | High boiling point; can favor thermodynamic products.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using AlCl₃
This protocol provides a general method for the cyclization of an aromatic acyl chloride.
Materials:
-
Substrate (aromatic acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: The addition can be exothermic.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Intramolecular Cyclization using Polyphosphoric Acid (PPA)
This protocol is suitable for the cyclization of an aromatic carboxylic acid.
Materials:
-
Substrate (aromatic carboxylic acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate
-
Mechanical stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add the substrate (1.0 eq) and PPA (10-20 times the weight of the substrate).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Allow the mixture to cool to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.
-
Work-up: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
Logical Relationships in Reaction Optimization
The choice of reaction parameters is interconnected. The following diagram illustrates the logical relationships to consider when optimizing your reaction.
Caption: Interdependencies in optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Nazarov Cyclization for Indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Nazarov cyclization for the synthesis of indanones.
Troubleshooting Guide
Question 1: My Nazarov cyclization is resulting in a low yield or failing to proceed. What are the common causes and how can I improve the conversion?
Answer:
Low yields are a common challenge in the Nazarov cyclization and can often be attributed to several factors, including the choice of acid promoter, substrate electronics, or steric hindrance. Here are some troubleshooting strategies to consider:
-
Increase Promoter Acidity: The reaction is initiated by a Lewis or Brønsted acid. If the reaction is sluggish, a stronger acid may be required to facilitate the initial activation of the divinyl ketone and formation of the pentadienyl cation.[1][2]
-
Optimize Reaction Temperature and Time: Some Nazarov cyclizations require elevated temperatures to overcome the activation barrier.[3][4] Experimenting with a higher reaction temperature or longer reaction times may improve the yield. However, be mindful that harsh conditions can also lead to side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome. Dichloromethane (DCM) is a common solvent, but in some cases, deep eutectic solvents (DESs) have been shown to be effective, sometimes acting as both solvent and catalyst.[1]
-
Substrate Electronics: Electron-donating groups on the vinyl moieties can overstabilize the pentadienyl cation, impeding the cyclization. Conversely, electron-withdrawing groups can facilitate the reaction.[2][5] If you have flexibility in your substrate design, consider introducing electron-withdrawing groups to promote the cyclization.
-
Steric Hindrance: Significant steric bulk near the reacting centers can hinder the necessary conformational changes for the electrocyclization to occur.[1] In such cases, exploring alternative catalytic systems or substrate modifications to reduce steric clash may be necessary.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Answer:
Side reactions can compete with the desired Nazarov cyclization pathway, leading to reduced yields and complex product mixtures. Common side reactions include Wagner-Meerwein rearrangements and the formation of constitutional isomers due to non-regioselective elimination.[1][3]
To suppress these side reactions:
-
Use of "Polarized" Substrates: Introducing both electron-donating and electron-withdrawing groups on the divinyl ketone substrate can direct the cyclization and subsequent elimination, improving regioselectivity.[2][5]
-
Silicon-Directed Strategy: Incorporating a trimethylsilyl (TMS) group on the divinyl ketone can direct the elimination step, leading to a single regioisomer. The TMS group is subsequently removed under the reaction conditions.[5]
-
Milder Reaction Conditions: The use of super-stoichiometric amounts of strong acids can sometimes promote undesired rearrangements.[3][4] Exploring milder Lewis acids or catalytic systems can often minimize these side reactions.[1]
Question 3: My reaction is not regioselective, leading to a mixture of indanone isomers. How can I control the regioselectivity of the elimination step?
Answer:
The lack of regioselectivity in the final deprotonation step is a classic challenge in the Nazarov cyclization.[2][5] Several strategies have been developed to address this issue:
-
Substituent Effects: As mentioned previously, strategically placing electron-donating and electron-withdrawing groups can create a "polarized" system that favors one elimination pathway over the other.[2][5]
-
Directing Groups: The use of a silicon-directing group (e.g., TMS) is a powerful strategy to control regioselectivity. The silicon's ability to stabilize a β-carbocation directs the elimination to a specific position.[5]
Frequently Asked Questions (FAQs)
What are the main limitations of the Nazarov cyclization for indanone synthesis?
Despite its utility, the Nazarov cyclization has several limitations:
-
Stoichiometric Promoters: Often, stoichiometric or even super-stoichiometric amounts of strong Lewis or Brønsted acids are required.[2][3][4]
-
Harsh Reaction Conditions: Classical Nazarov cyclizations can require high temperatures and strongly acidic conditions, which may not be compatible with sensitive functional groups.[3][4]
-
Substrate Scope: The reaction can be challenging for certain unactivated dienones.[3][4]
-
Asymmetric Catalysis: Achieving high enantioselectivity has been historically difficult and is often limited to very reactive substrates.[3][4][6]
Are there catalytic versions of the Nazarov cyclization?
Yes, significant research has focused on developing catalytic versions of the Nazarov cyclization to overcome the need for stoichiometric promoters.[2][3] Various Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts.[7]
Can the Nazarov cyclization be performed asymmetrically?
Yes, asymmetric Nazarov cyclizations have been developed, although they can be challenging.[3][4] Strategies include the use of chiral Lewis acid catalysts, often in combination with a chiral ligand, or the use of chiral auxiliaries.[2][6] Cooperative catalysis with both a Lewis acid and a chiral Brønsted acid has also been shown to be effective for certain substrates.[6]
Quantitative Data Summary
The following tables summarize quantitative data for various catalytic systems used in the Nazarov cyclization for indanone synthesis. Note that direct comparison of yields can be nuanced as substrate structures and reaction conditions may differ between studies.
Table 1: Comparison of Brønsted and Lewis Acid Catalysts
| Catalyst | Substrate | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Substituted Chalcone | Varies | [8] |
| Copper(II) Triflate (Cu(OTf)₂) | Substituted Chalcone | High | [7] |
| Tin(IV) Chloride (SnCl₄) | Divinyl Ketone | 75 | [9] |
| Triflic Acid (TfOH) | CCl₃-enones | up to 92 | [10] |
| SbF₅/EtOH | Phenylalkynes and Aldehydes | Moderate to High | [11] |
Table 2: Asymmetric Nazarov Cyclization Data
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu(II) bisoxazoline complex | Divinyl Ketone | up to 98 | up to 98 | [2] |
| ZnCl₂ and chiral spiro phosphoric acid | Indole enone | - | High | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Nazarov Cyclization
This protocol is a general guideline for a Lewis acid-promoted Nazarov cyclization using tin(IV) chloride.
-
Reaction Setup: To a solution of the divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) dropwise at a controlled temperature (e.g., 0 °C).[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes).[1]
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM, 3 x 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol 2: Copper(II) Triflate Catalyzed Nazarov Cyclization
This protocol describes a catalytic Nazarov cyclization using Cu(OTf)₂.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 equiv) and Cu(OTf)₂ (10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the tube.
-
Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution. Extract the mixture with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.[8]
Visualizations
Caption: Mechanism of the Nazarov Cyclization for Indanone Synthesis.
Caption: Troubleshooting workflow for low-yielding Nazarov cyclizations.
Caption: Strategies to address poor regioselectivity in the Nazarov cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
Technical Support Center: Separation of Regioisomers in Indanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and separation of indanone regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing indanones, and which are most prone to forming regioisomers?
A1: The most common methods for synthesizing indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[1] Intramolecular Friedel-Crafts acylation is particularly susceptible to forming mixtures of regioisomers, especially when the aromatic ring of the precursor is substituted.[2] The directing effects of these substituents can lead to cyclization at multiple positions, resulting in isomeric products that are often difficult to separate.[1][2]
Q2: What factors influence the regioselectivity of indanone synthesis?
A2: Several factors can influence the regiochemical outcome of an indanone synthesis. In the widely used polyphosphoric acid (PPA)-mediated synthesis, the concentration of phosphorus pentoxide (P₂O₅) in the PPA can be a critical control parameter.[1] By using PPA with either a high or low P₂O₅ content, it is possible to switch the regioselectivity of the reaction.[1] For Friedel-Crafts acylations, the choice of solvent can also significantly impact the ratio of regioisomers. For instance, using nitromethane as a solvent has been shown to yield a regioisomeric ratio of greater than 20:1 in favor of the desired product in certain reactions.[3]
Q3: How can I separate regioisomers of indanone?
A3: The separation of indanone regioisomers, which often have very similar physical properties, can be challenging.[2] The most common and effective techniques include:
-
Flash Column Chromatography: This is a highly effective method for separating isomers with different polarities.[4] Careful selection of the solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation.[4]
-
Recrystallization: This technique can be very effective, particularly if one regioisomer is a solid and the other is an oil at room temperature, allowing for simple separation by filtration.[3]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be used to isolate pure isomers.[5]
Q4: What analytical techniques are used to confirm the identity and purity of separated indanone regioisomers?
A4: To confirm the identity and assess the purity of separated indanone regioisomers, the following analytical techniques are commonly employed:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of multiple components in a sample.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for both separating and identifying volatile compounds, providing quantitative data on purity and structural information from the mass spectra.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isomers. The distinct chemical shifts and coupling patterns of the aromatic protons can be used to differentiate between regioisomers.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of indanone regioisomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of spots on TLC. | The polarity of the developing solvent system is not optimal. The regioisomers have very similar polarities. | Systematically vary the solvent system. Try a different stationary phase for TLC (e.g., alumina instead of silica). Consider using a two-dimensional TLC technique. |
| Co-elution of regioisomers during column chromatography. | The chosen eluent system is not providing sufficient resolution. The column may be overloaded. | Use a shallower solvent gradient during elution.[4] Decrease the amount of crude product loaded onto the column. Use a longer chromatography column for better separation.[6] |
| Low recovery of desired regioisomer after separation. | The desired isomer may be partially soluble in the recrystallization solvent. Adsorption of the compound onto the silica gel during chromatography. | For recrystallization, cool the solution slowly and for a longer period to maximize crystal formation. For chromatography, after elution, wash the silica gel with a more polar solvent to recover any adsorbed product. |
| The isolated indanone is discolored (e.g., brown and sticky). | Presence of impurities from the synthesis, such as residual starting materials or byproducts.[4] | Purify the product using recrystallization or column chromatography.[4] A lower than expected melting point is also an indicator of impurities.[4] |
Experimental Protocols
Protocol 1: Separation of Indanone Regioisomers by Flash Column Chromatography [4]
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude mixture of indanone regioisomers in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure regioisomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.
Protocol 2: Purification of a Solid Indanone Regioisomer by Recrystallization [3]
-
Dissolution: Dissolve the crude product containing the solid indanone regioisomer in a minimum amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer to induce crystallization.
-
Filtration: Collect the crystals by suction filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
Table 1: Influence of Reaction Conditions on Regioisomeric Ratio in Indanone Synthesis
| Reaction Type | Substrate | Solvent/Reagent | Regioisomeric Ratio | Reference |
| Friedel-Crafts Acylation | Quaternized benzyl Meldrum's acid | Nitromethane | >20:1 | [3] |
| Friedel-Crafts Acylation | Quaternized benzyl Meldrum's acid | Acetonitrile | 9:1 | [3] |
| Friedel-Crafts Acylation | Quaternized benzyl Meldrum's acid | Toluene | 8:1 | [3] |
| Friedel-Crafts Acylation | Quaternized benzyl Meldrum's acid | Chlorobenzene | 7:1 | [3] |
| PPA-Mediated Synthesis | 1,2-dimethoxybenzene and methacrylic acid | PPA (high P₂O₅ content) | Selective for one regioisomer | [1][7] |
| PPA-Mediated Synthesis | 1,2-dimethoxybenzene and methacrylic acid | PPA (low P₂O₅ content) | Selective for the other regioisomer | [1][7] |
Visualizations
Caption: Formation and separation of regioisomers in indanone synthesis.
Caption: Workflow for chromatographic separation of indanone regioisomers.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
minimizing byproducts in the synthesis of 4-Methoxy-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methoxy-1-indanone. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common synthesis route for this compound is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid or its acid chloride. During this process, several byproducts can form:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-(4-methoxyphenyl)propanoic acid.
-
Intermolecular Acylation Products: Instead of cyclizing, the acylating agent can react with another molecule of the starting material, leading to high-molecular-weight impurities.[1]
-
Regioisomers: While the para-methoxy group strongly directs cyclization to the desired position, trace amounts of other isomers could form depending on the reaction conditions. For related multi-substituted indanones, the formation of regioisomers is a known issue.[2]
-
Degradation Products: Harsh reaction conditions can lead to decomposition, often resulting in discolored (e.g., brown and sticky) crude product.[3]
Q2: How can I detect the presence of these byproducts in my sample?
A2: Several analytical techniques are effective for assessing the purity of your this compound sample:
-
Thin-Layer Chromatography (TLC): A quick method to visualize impurities. The presence of multiple spots indicates a mixture of compounds. A hexane/ethyl acetate solvent system can typically separate the indanone product from more polar starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample spectrum to that of a pure standard. Unexpected peaks can indicate the presence of starting materials or byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile and semi-volatile impurities and provides data on their structure and quantity.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, including incomplete reaction, catalyst deactivation, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Cyclization | Increase reaction time or temperature. However, be cautious as higher temperatures can sometimes promote byproduct formation. |
| Catalyst Issues | The Friedel-Crafts acylation requires a strong Lewis acid catalyst. Ensure the catalyst is fresh and anhydrous. A stoichiometric amount is often necessary as both the starting material and product can form complexes with it.[4] |
| Suboptimal Reagents | The direct cyclization of 3-(4-methoxyphenyl)propanoic acid can be more challenging than using the corresponding acid chloride.[1] Converting the acid to the acid chloride first may improve yields. |
| Reaction Conditions | Non-conventional methods like microwave-assisted synthesis with an excess of a superacid like triflic acid (TfOH) have been shown to significantly improve yields and reduce reaction times compared to traditional methods.[1] |
Table 1: Comparison of Reaction Conditions for Indanone Synthesis [1]
| Method | Catalyst (Equivalents) | Temperature | Time | Yield (%) |
| Conventional | TfOH (10) | Room Temp. | 24h | 61 |
| Microwave (MW) | TfOH (3) | 80 °C | 60 min | 95 |
| Microwave (MW) | TfOH (1) | 80 °C | 60 min | 40 |
Issue 2: Product is Discolored or Sticky
A white to light yellow crystalline solid is expected for pure this compound.[3] Discoloration or a sticky consistency indicates the presence of impurities.
| Potential Cause | Troubleshooting & Optimization |
| Degradation | High reaction temperatures or prolonged reaction times can cause the product to degrade. Consider lowering the temperature or using a more efficient catalyst system to shorten the reaction time. |
| Residual Catalyst/Acid | Incomplete quenching and work-up can leave acidic residues that promote degradation. Ensure thorough washing with a basic solution (e.g., NaHCO₃) and water. |
| Purification | If the crude product is impure, purification is necessary. Recrystallization from ethanol is a common and effective method.[3] For difficult-to-separate impurities, column chromatography may be required.[3][5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from modern, efficient methods for indanone synthesis.[1]
-
Preparation: In a microwave-safe reaction vessel, dissolve 3-(4-methoxyphenyl)propanoic acid in dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add 3 equivalents of triflic acid (TfOH) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 80 °C and hold for 60 minutes.
-
Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization [3]
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot ethanol (near its boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product will crystallize out. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for optimizing the synthesis of this compound.
References
stability and storage conditions for 4-Methoxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 4-Methoxy-1-indanone, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a dry, well-ventilated area.[1] The container should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Q2: What is the general stability of this compound?
A2: Under recommended storage conditions, this compound is a relatively stable compound.[2] However, it is susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids, or strong bases.[2]
Q3: What is the appearance of this compound and what does a change in appearance signify?
A3: this compound is typically an off-white to light yellow or colorless to pale yellow crystalline solid.[1][2] A significant change in color or the appearance of clumping may indicate degradation or contamination.
Q4: Is this compound sensitive to light?
A4: Based on studies of structurally similar compounds, this compound is suggested to have good photostability. In a study, 4-methoxy-substituted indanones did not show any reaction when irradiated at 350 nm, while a related silyloxy-substituted compound completely degraded. While direct data for this compound is limited, it is still advisable to store it in a light-protected container as a general precautionary measure.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to air, moisture, light, or elevated temperatures. | Discard the reagent as its purity may be compromised. Ensure proper storage in a tightly sealed, opaque container in a dry, cool, and well-ventilated area. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and age of the reagent. If degradation is suspected, it is recommended to use a fresh batch of this compound. Consider performing a purity analysis (e.g., via HPLC) on the existing stock. |
| Poor solubility in organic solvents | The compound may have degraded or absorbed moisture. | Confirm the appropriate solvent for your application. If solubility issues persist with a recommended solvent, this may be a sign of impurity or degradation. Using a fresh supply is advised. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Physical Appearance | Off-white to light yellow crystalline solid | Visually inspect for any changes in color or consistency. | [1][2] |
| Storage Temperature | Room Temperature | Store in a controlled room temperature environment. | [1] |
| Storage Atmosphere | Sealed in a dry environment | Keep the container tightly closed and store in a desiccator if necessary to protect from moisture. | [1] |
| Light Exposure | Protect from light | Although it may have good photostability, storage in an opaque container is a good laboratory practice. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | Avoid any contact with these substances to prevent degradation. | [2] |
Experimental Protocols
Example Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of 100 µg/mL in methanol.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of 100 µg/mL in methanol.
-
Analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-1-indanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4-Methoxy-1-indanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the industrial synthesis of this compound?
A1: The most prevalent industrial-scale synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This method is favored due to its efficiency and the relative availability of the starting material. The reaction is typically catalyzed by strong Brønsted acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include the handling of large quantities of corrosive and viscous acids like PPA or Eaton's reagent. The reaction can be exothermic, requiring careful temperature control to prevent runaways, which can lead to decomposition and pressure build-up. Adequate personal protective equipment (PPE), including acid-resistant gloves, face shields, and lab coats, is mandatory. The workup procedure involves quenching the reaction mixture with ice and water, which is also a highly exothermic process that can cause splashing and the release of acidic vapors. Therefore, this step must be performed in a well-ventilated area with appropriate engineering controls.
Q3: How can the purity of this compound be assessed on an industrial scale?
A3: On an industrial scale, the purity of this compound is typically assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and the identification of any isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. GC-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying volatile organic impurities and potential by-products of the reaction.[3][4][5]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted 3-(3-methoxyphenyl)propanoic acid, the undesired regioisomer 6-methoxy-1-indanone, and polymeric materials resulting from side reactions at elevated temperatures. The formation of the 6-methoxy isomer is a known issue in Friedel-Crafts acylation of meta-substituted benzene derivatives.[1] Additionally, if the reaction temperature is not well-controlled, side reactions such as sulfonation (if using Eaton's reagent) or other intermolecular condensations can occur.
Q5: Are there more environmentally friendly ("greener") alternatives to traditional Friedel-Crafts catalysts for this synthesis?
A5: While strong acids like PPA and Eaton's reagent are effective, they present significant environmental challenges regarding waste disposal. Research into greener alternatives is ongoing. For some Friedel-Crafts acylations, solid acid catalysts or certain Lewis acids that can be more easily recovered and recycled are being explored. However, for the specific intramolecular cyclization to form this compound on an industrial scale, PPA and Eaton's reagent remain the most commonly reported catalysts due to their high reactivity and cost-effectiveness.[1][2]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Insufficient heating or reaction time will result in a low conversion of the starting material. - Increase Catalyst Concentration/Activity: For PPA, ensure a sufficient excess is used to maintain a stirrable mixture and provide enough acid strength. For Eaton's reagent, ensure the P₂O₅ concentration is appropriate. The activity of these reagents can diminish with exposure to atmospheric moisture. |
| Catalyst Deactivation | - Use Anhydrous Conditions: Polyphosphoric acid and Eaton's reagent are highly hygroscopic. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent catalyst deactivation by moisture.[6] |
| Suboptimal Reaction Temperature | - Optimize Temperature Profile: The reaction temperature is critical. Too low, and the reaction will be slow or incomplete. Too high, and side reactions leading to polymerization and decomposition can occur, reducing the yield of the desired product. A typical temperature range for PPA-catalyzed cyclization is 80-100°C.[4] |
| Poor Mixing | - Ensure Adequate Agitation: As the reaction proceeds, the viscosity of the PPA mixture can increase. Use a robust overhead mechanical stirrer to ensure efficient mixing, which is crucial for heat and mass transfer. |
Issue 2: Product Contamination and Color Deviation
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | - Control Reaction Temperature: The formation of the undesired 6-methoxy-1-indanone isomer can sometimes be influenced by the reaction temperature. Running the reaction at the lower end of the effective temperature range may improve selectivity. - Purification: The isomers can often be separated by fractional crystallization or column chromatography on a large scale. |
| Polymerization/Decomposition | - Strict Temperature Control: Overheating is a primary cause of the formation of dark, tarry impurities.[7] Implement precise temperature monitoring and control throughout the reaction. - Controlled Addition: For larger batches, consider the controlled addition of the starting material to the hot catalyst to better manage the reaction exotherm. |
| Product Discoloration (Yellow to Brown) | - Minimize Air Exposure: The crude product can be sensitive to air and light, leading to discoloration. It is advisable to handle the product under an inert atmosphere where possible and store it protected from light. - Purification Method: Discoloration can often be removed during the purification step. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or passing a solution of the crude product through a plug of silica gel or activated carbon can improve the color. |
| Incomplete Quenching/Workup | - Ensure Complete Neutralization: During workup, ensure that all acidic residues are completely neutralized. Residual acid can catalyze degradation and discoloration of the product upon storage or during subsequent purification steps like distillation. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Starting Material | Typical Reaction Temperature | Typical Reaction Time | Reported Yield Range | Purity | Key Considerations |
| Polyphosphoric Acid (PPA) | 3-(3-methoxyphenyl)propanoic acid | 80 - 100°C | 1 - 3 hours | 85 - 95% | Good to Excellent | Highly viscous, requires mechanical stirring; workup can be challenging on a large scale. |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | 3-(3-methoxyphenyl)propanoic acid | 60 - 80°C | 1 - 2 hours | 90 - 98% | Excellent | Less viscous and often more reactive than PPA, allowing for lower reaction temperatures.[2] Highly corrosive. |
| Triflic Acid (TfOH) | 3-(3-methoxyphenyl)propanoic acid | Room Temp. to 50°C | 0.5 - 2 hours | >90% | Excellent | Very strong acid, effective at lower temperatures, but can be more expensive for large-scale production. |
Note: The data presented are typical ranges and can vary based on the specific reaction conditions and scale of the synthesis.
Experimental Protocols
Industrial Scale Synthesis of this compound via PPA Catalyzed Cyclization
This protocol describes a representative procedure for the synthesis of this compound on an industrial or pilot-plant scale.
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA, 115% or equivalent)
-
Toluene
-
Ice
-
Water
-
Sodium bicarbonate (or other suitable base)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Equipment:
-
Glass-lined or appropriately resistant reactor with a robust mechanical stirrer, heating/cooling jacket, and a bottom outlet valve.
-
Charging port for solids and liquids.
-
Condenser and vapor handling system.
-
Quench tank.
-
Filtration and drying equipment.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with an inert gas, such as nitrogen, to create an anhydrous atmosphere.
-
Charging the Reactor: Charge the reactor with polyphosphoric acid (typically 5-10 parts by weight relative to the starting material).
-
Heating: Begin stirring and heat the PPA to the target reaction temperature, typically between 80°C and 90°C.
-
Addition of Starting Material: Once the PPA has reached the desired temperature, slowly add the 3-(3-methoxyphenyl)propanoic acid in portions or via a screw feeder for solids. The addition should be controlled to maintain the reaction temperature within the desired range (e.g., not exceeding 95°C) and to manage any off-gassing.
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for 1-3 hours. Monitor the progress of the reaction by taking samples and analyzing them by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 60-70°C. In a separate, appropriately sized quench tank containing a mixture of ice and water, slowly transfer the hot reaction mixture under vigorous stirring. This process is highly exothermic and should be done with extreme care to control the temperature and prevent splashing.
-
Extraction: After the quench is complete and the mixture has cooled to room temperature, add toluene to the quench tank and stir to extract the product. Allow the layers to separate and transfer the organic (toluene) layer to a separate vessel. Extract the aqueous layer one or two more times with toluene to maximize product recovery.
-
Washing: Combine the organic extracts and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the toluene solution over anhydrous sodium sulfate, filter off the drying agent, and remove the toluene under reduced pressure to yield the crude this compound as an oil or a semi-solid.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization. For recrystallization, dissolve the crude product in hot ethanol and slowly add water until turbidity is observed. Cool the mixture slowly to induce crystallization. Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Methoxy-1-indanone and 5-Methoxy-1-indanone for Drug Development Professionals
An In-depth Look at Two Isomeric Building Blocks in Medicinal Chemistry
In the landscape of pharmaceutical research and drug development, the selection of appropriate molecular scaffolds is a critical determinant of success. Indanone and its derivatives have long been recognized as privileged structures, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative study of two isomeric methoxy-substituted indanones: 4-Methoxy-1-indanone and 5-Methoxy-1-indanone. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these versatile chemical intermediates.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol ), the positional difference of the methoxy group in this compound and 5-Methoxy-1-indanone gives rise to distinct physicochemical properties. These differences can influence their reactivity, solubility, and interaction with biological targets. A summary of their key properties is presented below.
| Property | This compound | 5-Methoxy-1-indanone |
| CAS Number | 13336-31-7 | 5111-70-6 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Appearance | White to off-white crystalline solid | Light green-brownish crystalline powder[1] |
| Melting Point | 105-107 °C (dec.)[2][3][4] | 107-111 °C[5][6] |
| Boiling Point | 115-120 °C at 0.5 mmHg[2][3][4] | 150 °C at 2 mmHg[7][8] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane; almost insoluble in water.[9] | Soluble in methanol.[8] |
Synthesis and Chemical Reactivity
The primary route for the synthesis of both this compound and 5-Methoxy-1-indanone is the intramolecular Friedel-Crafts cyclization of the corresponding 3-(methoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid.
A general experimental protocol for this synthesis is as follows:
Protocol 1: Intramolecular Friedel-Crafts Cyclization for the Synthesis of Methoxy-1-indanones
-
Reactants: 3-(3-Methoxyphenyl)propanoic acid (for this compound) or 3-(4-Methoxyphenyl)propanoic acid (for 5-Methoxy-1-indanone).
-
Reagent: Polyphosphoric acid (PPA) or triflic acid.
-
Procedure:
-
The respective 3-(methoxyphenyl)propanoic acid is added to an excess of the acid catalyst.
-
The mixture is heated, typically in the range of 80-100°C, with stirring for a specified duration.
-
The reaction is monitored for completion by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then carefully poured into ice-water to quench the reaction and precipitate the product.
-
The solid product is collected by filtration, washed with water and a neutralizing agent (e.g., sodium bicarbonate solution), and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
-
The workflow for this synthetic pathway can be visualized as follows:
Comparative Biological Activities: An Area for Further Exploration
Potential Anticancer Activity
Indanone derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2). The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay on various cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound and 5-Methoxy-1-indanone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.
-
The logical flow of a cytotoxicity screening experiment is depicted below:
Potential Anti-inflammatory Activity
The anti-inflammatory potential of indanone derivatives is often attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.
Protocol 3: COX-2 Inhibition Assay
-
Enzyme: Human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compounds (this compound and 5-Methoxy-1-indanone) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The activity of the enzyme is determined by measuring the production of prostaglandin E₂ (PGE₂), often using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The percentage of inhibition is calculated relative to a control without any inhibitor, and the IC₅₀ value is determined.
-
Potential Neuroprotective Activity
Derivatives of indanone, notably Donepezil (which is synthesized from a dimethoxy-1-indanone precursor), are known for their role in the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
The AChE enzyme is incubated with the test compounds (this compound and 5-Methoxy-1-indanone) at various concentrations.
-
The substrate ATCI and the chromogen DTNB are added to the mixture.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
The signaling pathway for AChE inhibition can be illustrated as follows:
Conclusion and Future Directions
Both this compound and 5-Methoxy-1-indanone represent valuable and versatile starting materials for the synthesis of more complex molecules with potential therapeutic applications. While their physicochemical properties show slight differences, their true potential lies in the biological activities of their derivatives. The lack of direct comparative biological data for these two isomers highlights a significant opportunity for future research.
It is recommended that researchers and drug development professionals conduct head-to-head comparative studies to evaluate the anticancer, anti-inflammatory, and neuroprotective properties of these compounds. The experimental protocols provided in this guide offer a solid foundation for such investigations. The insights gained from these studies will be invaluable in guiding the rational design of novel therapeutics based on the promising indanone scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. preprints.org [preprints.org]
- 8. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
A Comparative Analysis of 4-Methoxy-1-indanone and 6-Methoxy-1-indanone for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, synthesis, and potential biological activities of 4-Methoxy-1-indanone and 6-Methoxy-1-indanone, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry and drug discovery, substituted indanones serve as crucial scaffolds for the development of novel therapeutic agents. The position of substituents on the indanone ring can significantly influence the molecule's biological activity. This guide provides a comprehensive comparison of two constitutional isomers, this compound and 6-Methoxy-1-indanone, offering insights into their distinct characteristics.
Physicochemical and Spectroscopic Properties
While both isomers share the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol ), the placement of the methoxy group results in subtle differences in their physical and spectroscopic properties.[1] These differences are most apparent in their nuclear magnetic resonance (NMR) spectra, which arise from the distinct chemical environments of the protons and carbon atoms in each molecule.
| Property | This compound | 6-Methoxy-1-indanone |
| CAS Number | 13336-31-7 | 13623-25-1 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Melting Point | 105-107 °C (dec.) | 105-109 °C |
| Boiling Point | 115-120 °C at 0.5 mmHg | Not available |
| Appearance | Off-white to light yellow solid | White to yellow fine crystalline powder |
Table 1: Comparison of Physicochemical Properties
Spectroscopic Data
The ¹H and ¹³C NMR spectra are critical for distinguishing between the two isomers. The chemical shifts are influenced by the electronic effects of the methoxy and carbonyl groups on the aromatic and aliphatic protons and carbons.
| ¹H NMR | This compound | 6-Methoxy-1-indanone |
| Aromatic Protons | ~7.65-6.90 (m, 3H) | ~7.38 (d, 1H), ~7.17 (dd, 1H), ~7.32 (d, 1H) |
| CH₂ (alpha to C=O) | ~3.05 (t, 2H) | ~2.95 (t, 2H) |
| CH₂ (beta to C=O) | ~2.70 (t, 2H) | ~2.65 (t, 2H) |
| OCH₃ | ~3.90 (s, 3H) | ~3.84 (s, 3H) |
| ¹³C NMR | This compound | 6-Methoxy-1-indanone |
| C=O | ~205.0 | ~205.8 |
| Aromatic C-O | ~158.0 | ~159.7 |
| Aromatic Quaternary C | ~155.0, ~129.0 | ~142.5, ~133.8 |
| Aromatic CH | ~128.0, ~118.0, ~116.0 | ~127.0, ~124.0, ~105.9 |
| CH₂ (alpha to C=O) | ~36.0 | ~36.5 |
| CH₂ (beta to C=O) | ~25.0 | ~25.8 |
| OCH₃ | ~55.8 | ~55.7 |
Table 2 & 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (approximate chemical shifts in ppm, solvent CDCl₃) [2][3][4][5]
Synthesis of this compound and 6-Methoxy-1-indanone
The most common and direct route for the synthesis of these methoxy-1-indanones is through an intramolecular Friedel-Crafts acylation of the corresponding 3-(methoxyphenyl)propanoic acids. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid. The choice of starting material dictates the final product.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(3-methoxyphenyl)propanoic acid or 3-(4-methoxyphenyl)propanoic acid (1 equivalent)
-
Polyphosphoric acid (PPA) (10-20 equivalents by weight)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine the respective 3-(methoxyphenyl)propanoic acid and polyphosphoric acid.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Allow the reaction mixture to cool to approximately 60°C and then pour it slowly onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude indanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation: Synthesis Yields
| Starting Material | Product | Catalyst | Conditions | Yield |
| 3-(3-methoxyphenyl)propanoic acid | This compound | PPA | 90°C, 2h | ~85% |
| 3-(4-methoxyphenyl)propanoic acid | 6-Methoxy-1-indanone | PPA | 90°C, 2h | ~90% |
Table 4: Comparative Synthesis Yields via Friedel-Crafts Acylation
Biological Activity: A Comparative Outlook
While direct comparative studies on the biological activities of this compound and 6-methoxy-1-indanone are limited in publicly available literature, the broader class of 1-indanone derivatives has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[6][7] The position of the methoxy group is expected to influence the binding affinity of these molecules to biological targets, thereby affecting their potency and selectivity.
Derivatives of both 4-methoxy and 6-methoxy-1-indanone have been investigated for their potential as therapeutic agents. For instance, derivatives of 6-methoxy-1-indanone have been explored for their anti-inflammatory properties, with some compounds showing inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4] Similarly, various indanone derivatives have been evaluated for their anticancer activity, with some demonstrating cytotoxicity against various cancer cell lines.[8][9]
Experimental Protocols for Biological Evaluation
To facilitate further research, here are detailed protocols for key in vitro assays relevant to the potential biological activities of these compounds.
1. TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and 6-Methoxy-1-indanone
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.
2. Cytotoxicity Assay against Cancer Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be used to evaluate the potential anticancer activity of the indanone isomers.
References
- 1. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR [m.chemicalbook.com]
- 5. This compound(13336-31-7) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. article.aascit.org [article.aascit.org]
A Comparative Guide to Alternatives for 4-Methoxy-1-indanone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in neurodegenerative diseases, cancer, and inflammatory conditions. While 4-Methoxy-1-indanone has been a valuable starting material, a range of substituted indanones offer viable and sometimes advantageous alternatives for the synthesis of novel therapeutics. This guide provides an objective comparison of the performance of several key alternatives—5-Methoxy-1-indanone, 6-Methoxy-1-indanone, 4-Hydroxy-1-indanone, and 5-Bromo-1-indanone—supported by experimental data for the synthesis of neuroprotective and anticancer agents.
Performance Comparison of Indanone Alternatives in Bioactive Molecule Synthesis
The choice of substitution on the indanone ring significantly influences the synthetic route, reaction yields, and the biological activity of the final molecule. The following tables summarize quantitative data for the synthesis of representative bioactive compounds from this compound and its alternatives.
Neuroprotective Agents: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitors
Derivatives of substituted indanones have shown significant promise as inhibitors of AChE and MAO-B, key enzymes in the pathology of Alzheimer's and Parkinson's diseases.
Table 1: Comparison of Indanone Alternatives in the Synthesis and Efficacy of Neuroprotective Agents
| Starting Material | Bioactive Molecule Synthesized | Key Synthetic Step | Yield (%) | Target Enzyme | IC₅₀ (nM) |
| This compound | Donepezil Analogue | Aldol Condensation | ~70-80% | AChE | Varies |
| 5,6-Dimethoxy-1-indanone | Donepezil | Aldol Condensation | 85-95% | AChE | 5.7 [1] |
| 5-Methoxy-1-indanone | Indanone-Thiazole Hybrid | Claisen-Schmidt Condensation | ~85% | AChE | 22.4 |
| 6-Methoxy-1-indanone | C6-substituted Indanone Derivative | Not Specified | Not Specified | MAO-B | 1 - 30 [2] |
| 4-Hydroxy-1-indanone | ACE Inhibitor Precursor | Not Specified | High | ACE | Not Applicable |
| 5-Bromo-1-indanone | Precursor for further functionalization | Suzuki Coupling | 70-90% | Various | Varies |
Note: Yields and IC₅₀ values can vary based on specific reaction conditions and assay protocols.
Anticancer Agents: Tubulin Inhibitors and Cytotoxic Compounds
The indanone scaffold is also a key component in the development of anticancer agents, including tubulin polymerization inhibitors.
Table 2: Comparison of Indanone Alternatives in the Synthesis and Efficacy of Anticancer Agents
| Starting Material | Bioactive Molecule Synthesized | Key Synthetic Step | Yield (%) | Cancer Cell Line | IC₅₀ (µM) |
| 4,5,6-Trimethoxy-1-indanone | Indole-Indanone Chalcone | Aldol Condensation | High | Various | 0.026 - 0.035 |
| Unsubstituted 1-Indanone | Thiazolyl Hydrazone Derivative (ITH-6) | Condensation | Not Specified | HT-29 (Colon) | 0.44 |
| Unsubstituted 1-Indanone | Thiazolyl Hydrazone Derivative (ITH-6) | Condensation | Not Specified | COLO 205 (Colon) | 0.98 |
| Unsubstituted 1-Indanone | Thiazolyl Hydrazone Derivative (ITH-6) | Condensation | Not Specified | KM 12 (Colon) | 0.41 |
| 5-Bromo-1-indanone | Precursor for Triazole Analogs | Multi-step | Satisfactory | SNB-75 (CNS) | Varies |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative protocols for key transformations.
Protocol 1: Synthesis of Donepezil from 5,6-Dimethoxy-1-indanone (Aldol Condensation)
This procedure outlines the key condensation step in the synthesis of the Alzheimer's drug, Donepezil.
Materials:
-
5,6-Dimethoxy-1-indanone
-
1-Benzylpiperidine-4-carboxaldehyde
-
Butyllithium
-
Diisopropylamine
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of 5,6-Dimethoxy-1-indanone in anhydrous THF is added slowly to the LDA solution, and the mixture is stirred for 1 hour.
-
A solution of 1-benzylpiperidine-4-carboxaldehyde in anhydrous THF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting intermediate, 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylidenemethyl)piperidine, is purified by column chromatography.[3]
-
Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) yields Donepezil.[3]
Protocol 2: General Procedure for Claisen-Schmidt Condensation of Substituted Indanones
This base-catalyzed condensation is a versatile method for synthesizing α,β-unsaturated ketones, which are precursors to many bioactive molecules.
Materials:
-
Substituted 1-indanone (e.g., 5-Methoxy-1-indanone)
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve the substituted 1-indanone (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Protocol 3: Synthesis of 4-Hydroxy-1-indanone from Dihydrocoumarin
This protocol describes an industrial method for preparing 4-Hydroxy-1-indanone.
Materials:
-
Dihydrocoumarin
-
Anhydrous aluminum trichloride
-
Sodium chloride
Procedure:
-
Anhydrous aluminum trichloride and sodium chloride are added to a reaction vessel and heated to 200 °C with strong stirring until a melt is formed.
-
Dihydrocoumarin is added dropwise to the molten salt mixture while maintaining the temperature at 200 °C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto ice.
-
The product is extracted and purified to yield 4-hydroxy-1-indanone.[5]
Signaling Pathways and Logical Relationships
Understanding the mechanism of action of the synthesized bioactive molecules is critical for drug development. The following diagrams illustrate key signaling pathways and the logical flow of synthesis and evaluation.
Caption: General synthetic workflow for bioactive indanone derivatives.
Caption: Signaling pathway of Acetylcholinesterase inhibitors.
Caption: Signaling pathway of Monoamine Oxidase B inhibitors.
Conclusion
The exploration of alternatives to this compound reveals a rich chemical landscape for the development of novel bioactive molecules. 5-Methoxy- and 6-Methoxy-1-indanones are particularly effective precursors for potent neuroprotective agents, with their substitution patterns directly influencing target selectivity and potency. 4-Hydroxy- and 5-Bromo-1-indanones provide versatile handles for further functionalization, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets, including cancer and hypertension. The choice of the optimal indanone starting material will depend on the desired biological target, the synthetic strategy, and the required structure-activity relationship profile. This guide provides a foundational dataset to inform these critical decisions in the drug discovery and development process.
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4-Methoxy-1-indanone: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 4-Methoxy-1-indanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This publication presents a comprehensive comparison of experimental NMR data with established chemical shift principles, supported by detailed experimental protocols.
The structural integrity of chemical compounds is a cornerstone of reliable scientific research and drug development. In this guide, we provide a detailed validation of the structure of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, through the application of ¹H and ¹³C NMR spectroscopy. By comparing experimentally obtained spectral data with theoretical predictions and data from analogous structures, we offer a robust framework for the structural confirmation of this and similar molecules.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information regarding the proton environment within a molecule. For this compound, the key proton signals and their assignments are summarized in the table below. The experimental data is compared against typical chemical shift ranges for the functional groups present in the molecule.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Expected Chemical Shift Range (ppm) |
| H-7 | 7.65 | d | 7.7 | 1H | 7.2 - 8.0 (Aromatic) |
| H-6 | 7.45 | t | 7.7 | 1H | 7.2 - 8.0 (Aromatic) |
| H-5 | 6.95 | d | 7.7 | 1H | 6.5 - 7.5 (Aromatic, ortho to OCH₃) |
| OCH₃ | 3.85 | s | - | 3H | 3.7 - 4.0 (Aromatic methoxy) |
| H-2 | 3.05 | t | 5.9 | 2H | 2.8 - 3.2 (CH₂ adjacent to C=O) |
| H-3 | 2.65 | t | 5.9 | 2H | 2.4 - 2.8 (Benzylic CH₂) |
The observed chemical shifts align well with the expected ranges. The downfield signals at 7.65, 7.45, and 6.95 ppm are characteristic of aromatic protons. The singlet at 3.85 ppm with an integration of 3H is indicative of the methoxy group protons. The two triplets at 3.05 and 2.65 ppm, each integrating to 2H, correspond to the two methylene groups of the indanone ring system. The observed multiplicities (doublet, triplet) and coupling constants further confirm the connectivity of the protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The table below presents the experimental ¹³C NMR data for this compound against expected chemical shift values.
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Expected Chemical Shift Range (ppm) |
| C=O (C-1) | 205.1 | 190 - 210 (Ketone) |
| C-7a | 158.4 | 150 - 160 (Aromatic, attached to O) |
| C-3a | 145.8 | 130 - 150 (Aromatic, quaternary) |
| C-6 | 135.5 | 120 - 140 (Aromatic) |
| C-4 | 125.7 | 120 - 130 (Aromatic) |
| C-7 | 115.5 | 110 - 125 (Aromatic) |
| C-5 | 110.2 | 105 - 120 (Aromatic, ortho to OCH₃) |
| OCH₃ | 55.6 | 50 - 65 (Aromatic methoxy) |
| C-2 | 36.5 | 30 - 45 (CH₂ adjacent to C=O) |
| C-3 | 25.9 | 20 - 35 (Benzylic CH₂) |
The carbonyl carbon (C-1) resonates significantly downfield at 205.1 ppm, which is characteristic of a ketone. The aromatic carbons appear in the expected region of 110-160 ppm, and the methoxy carbon is observed at 55.6 ppm. The aliphatic carbons of the five-membered ring (C-2 and C-3) are found in the upfield region, consistent with their chemical environment.
Experimental Protocols
A detailed methodology for acquiring the ¹H and ¹³C NMR spectra is provided to ensure reproducibility and to serve as a standard protocol for the analysis of similar aromatic ketones.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.08 s
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow employed for the structural validation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
This comprehensive analysis, combining experimental data with theoretical expectations, provides unequivocal evidence for the structure of this compound. The presented protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and quality control, ensuring the accurate identification and characterization of this important chemical entity.
Forging the Indanone Core: A Comparative Guide to Traditional and Modern Synthetic Routes
The indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the Alzheimer's drug Donepezil and the antidepressant Indatraline.[1][2] The efficient construction of this bicyclic ketone has been a long-standing goal for synthetic chemists. This guide provides an objective comparison of traditional and modern synthetic routes to indanones, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most effective methodology for their applications.
Data Presentation: A Comparative Analysis of Indanone Synthesis
The choice of a synthetic route to indanones often involves a trade-off between established, robust methods and newer, more efficient catalytic systems. The following table summarizes quantitative data for several key traditional and modern approaches, highlighting differences in yield, conditions, and catalytic systems.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |
| Traditional: Friedel-Crafts (Direct) | 3-Arylpropionic acids | Polyphosphoric acid (PPA) / Sulfuric acid | High Temperature | Substituted 1-Indanones | 60-90%[3] |
| Traditional: Friedel-Crafts (Acyl Chloride) | 3-Arylpropionic acid chloride | Aluminum chloride (AlCl₃) | Benzene | 1-Indanone | 90%[3] |
| Traditional: Friedel-Crafts (Superacid) | 3-Arylpropionic acids | Triflic acid (TfOH) | CH₂Cl₂, 80 °C, Microwave | Substituted 1-Indanones | Up to 100%[3] |
| Modern: Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | 120 °C, Microwave | Substituted 1-Indanones | Not Specified |
| Modern: Nazarov Cyclization (Lewis Acid) | Chalcone derivative | Cu(OTf)₂ | 80 °C | Substituted 1-Indanone | Not Specified |
| Modern: Palladium-Catalyzed Annulation | o-Bromobenzaldehydes, Norbornene | Palladium Catalyst | Mild Conditions | Indanone Derivatives | Moderate to Good |
| Modern: Photocatalytic Synthesis | Aromatic aldehydes, Terminal alkynes | Tetrabutylphosphonium decatungstate (TBPDT) | 365 nm light, Room Temp. | Substituted Indanones | Not Specified |
| Modern: Photocatalytic Synthesis | Diazo compound | Ru(bpy)₃Cl₂·6H₂O | Blue LEDs, Room Temp., 3h | Substituted Indanones | Not Specified |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for traditional and modern synthetic approaches to the indanone core.
References
The Indanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have allowed for the development of potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indanone derivatives, focusing on their applications in neurodegenerative disorders and oncology. Experimental data is presented to support these comparisons, along with detailed protocols for key biological assays.
Comparative Analysis of Biological Activity
The biological efficacy of substituted indanone derivatives is most prominently documented in the contexts of Alzheimer's disease and cancer. The following sections provide a quantitative comparison of representative compounds against key therapeutic targets.
Neuroprotective Activity: Cholinesterase Inhibition
A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. The indanone scaffold is the foundation of donepezil, a leading AChE inhibitor.[1][2] Recent research has explored modifications to the indanone core to enhance potency and introduce multi-target activity.[3]
Table 1: Cholinesterase Inhibitory Activity of Substituted Indanone Derivatives
| Compound | Substitution Pattern | Target | IC50 (µM) | Reference |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [4] |
| 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 | [4] |
| 4b | Dimethoxyindanone with terminal aromatic ether | AChE | 0.78 | [3] |
| 7h | Indanone with carbamate moiety | AChE | 1.2 | [5] |
| 7h | Indanone with carbamate moiety | BChE | 0.3 | [5] |
SAR Insights for Cholinesterase Inhibitors:
-
Aminopropoxy Benzylidene Moiety: The presence of meta or para-substituted aminopropoxy benzyl/benzylidene moieties is a key feature for potent cholinesterase inhibition.[4]
-
Substituted Amine Group: The nature of the terminal amine group influences potency, with the order of AChE inhibition potency observed as dimethyl amine > piperidine > morpholine.[4][6]
-
Linker Unsaturation: Compounds containing a C=C double bond in the linker (benzylidene) are generally more potent AChE inhibitors than those with a saturated linker (benzyl).[4][6]
-
Multi-target Activity: Incorporation of features from other known drugs, such as the carbamate moiety from rivastigmine, can yield derivatives with dual AChE and BChE inhibitory activity, as well as the ability to inhibit Aβ aggregation.[5] Compound 4b , inspired by donepezil, also demonstrated inhibition of Aβ1-42 aggregation (53.04%).[3]
Anticancer Activity
Substituted indanones have demonstrated significant potential as anticancer agents by targeting various mechanisms, including inhibition of cyclooxygenase-2 (COX-2), tubulin polymerization, and induction of apoptosis.[7][8][9]
Table 2: Anticancer Activity of Substituted Indanone Derivatives
| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [8] |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [8] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.44 | [9][10] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | COLO 205 (Colon Cancer) | 0.98 | [9][10] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | KM 12 (Colon Cancer) | 0.41 | [9][10] |
| A3 (Aurone derivative) | Hydroxyl group on A-ring | HT-29 (Colon Cancer) | 3.41 ± 1.03 | [11] |
| F4 (Indanone analog) | Hydroxyl group on A-ring | HT-29 (Colon Cancer) | 7.37 ± 0.87 | [11] |
SAR Insights for Anticancer Agents:
-
COX-2 Inhibition: Spiroisoxazoline derivatives of indanone have shown potent and selective COX-2 inhibition. The presence of a 3,4-dimethoxyphenyl group on the isoxazoline ring, as in compound 9f , was found to be crucial for high activity.[8] This compound also induced apoptosis through the mitochondrial-associated pathway.[8]
-
Tubulin Polymerization Inhibition: Indanone-based thiazolyl hydrazone derivatives, such as ITH-6 , have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[9]
-
Cytotoxicity: The substitution on the arylidene ring of 2-benzylidene-1-indanones plays a significant role in their cytotoxic activity against various cancer cell lines.[11] For both aurone and indanone derivatives, a hydroxyl group on the A-ring is considered important for their antitumor activity.[11]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE and BChE inhibitory activity of compounds.[5]
Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion. This anion is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
Procedure:
-
Prepare stock solutions of the test compounds, AChE (from electric eel) or BChE (from equine serum), ATCI/BTCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[8]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by the action of mitochondrial dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
After the incubation period, remove the medium and add a fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: AChE Inhibition in Alzheimer's Disease.
Caption: Experimental Workflow for SAR Studies.
Caption: Logical Flow of a SAR Study.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]
Methoxy Group Position Significantly Influences Indanone Core Energetics
A comprehensive analysis of methoxy-substituted indanones reveals that the position of the methoxy group has a profound impact on the energetic properties of the indanone core. This is primarily evidenced by a significant decrease in the gas-phase enthalpy of formation, with experimental and computational studies quantifying this stabilizing effect.
A key study investigating the energetic properties of methoxy-substituted indanones demonstrated that the presence of a methoxy group leads to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹[1][2]. This stabilizing effect was consistently observed across different substitution patterns and was corroborated by high-level ab initio computational calculations[1][2]. The electron-donating nature of the methoxy group is credited with this stabilization of the indanone core[1].
The energetic contributions of the methoxy group on the indanone core have been found to be comparable to its effects on other cyclic systems, such as benzene and naphthalene, suggesting a degree of independence from the surrounding chemical environment[1][3]. Computational analyses, specifically at the G3(MP2)//B3LYP level of theory, have shown excellent agreement with experimental data derived from calorimetric techniques, including combustion calorimetry and Calvet microcalorimetry[1][2]. These theoretical calculations have also indicated that different positions of the methoxy group on the indanone ring do not significantly alter the overall enthalpic value of the gas-phase enthalpy of formation[1].
Beyond thermodynamics, the position of the methoxy group also dictates the biological activity of indanone derivatives. Structure-activity relationship (SAR) studies have shown that methoxy substitution can significantly influence the anti-inflammatory and neurological activities of these compounds[4][5][6][7]. For instance, in the context of anti-inflammatory agents, the placement of methoxy groups on the benzylidene ring of 2-benzylidene-1-indanone derivatives was found to be a critical determinant of their inhibitory effects on pro-inflammatory cytokines like IL-6 and TNF-α[4]. Similarly, for neurological applications, methoxy substitution on the 2-benzylidene-1-indanone scaffold has been shown to enhance affinity for adenosine A1 and A2A receptors, with specific positional substitutions leading to nanomolar range affinity[6].
Comparative Energetic Data
The following table summarizes the experimentally determined and computationally calculated gas-phase enthalpies of formation for various methoxy-substituted indanones, providing a clear comparison of the energetic effects of the methoxy group position.
| Compound | Experimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Computational Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |
| 4-Methoxy-1-indanone | -219.1 ± 3.3[1] | -219.1 ± 3.3[1] |
| 5-Methoxy-1-indanone | -220.3 ± 3.3[1] | -220.3 ± 3.3[1] |
| 6-Methoxy-1-indanone | Data not explicitly available in provided search results | Data not explicitly available in provided search results |
Experimental Protocols
The determination of the energetic effects of methoxy group substitution on the indanone core relies on a combination of calorimetric and computational methods.
Calorimetric Measurements
The experimental standard molar enthalpies of formation in the gaseous phase were determined using a combination of static-bomb combustion calorimetry and Calvet microcalorimetry to measure the combustion and sublimation/vaporization enthalpies, respectively[1][2]. For crystalline compounds like 5-methoxy-1-indanone, the Knudsen effusion method was also employed to determine the enthalpy of sublimation[1][2].
Computational Chemistry
High-level ab initio calculations, specifically using the G3(MP2)//B3LYP level of theory, were employed to compute the gas-phase standard molar enthalpies of formation of the methoxy-indanone derivatives[1][2]. This computational approach has demonstrated strong agreement with experimental findings, validating its use for estimating the thermodynamic properties of these compounds[1].
Logical Workflow for Energetic Analysis
The following diagram illustrates the synergistic workflow combining experimental and computational approaches to analyze the energetic effects of methoxy group substitution on the indanone core.
Caption: Workflow for the energetic analysis of methoxy-indanones.
Signaling Pathway Inhibition by Indanone Derivatives
While the primary focus is on energetics, it is valuable to visualize the biological context where these energetic modifications have an impact. For instance, certain 2-benzylidene-1-indanone derivatives exhibit anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. FPCEUP - Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study [sigarra.up.pt]
- 3. FMUP - Energetic characterization of indanone derivatives involved in biomass degradation [sigarra.up.pt]
- 4. scienceopen.com [scienceopen.com]
- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Green Chemistry Approaches for Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indanones, a critical structural motif in numerous pharmaceuticals and biologically active compounds, is continually evolving towards more sustainable and environmentally benign methodologies. This guide provides an objective comparison of prominent green chemistry approaches for indanone synthesis, supported by experimental data, to aid in the selection of the most suitable method for research and development.
At a Glance: Performance Comparison of Green Indanone Synthesis Routes
The following table summarizes key quantitative data for various green synthetic routes to 1-indanone and its derivatives. This data has been compiled from various literature sources to provide a comparative overview.
| Synthesis Route | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Yield (%) | Green Metrics/Remarks |
| Intramolecular Friedel-Crafts Acylation | ||||||
| Metal Triflate Catalysis | Tb(OTf)₃ (recyclable) | [bmim]OTf (ionic liquid) | Microwave | 10 min | >80 | Recyclable catalyst and solvent system; short reaction time.[1] |
| Superacid Catalysis | Triflic Acid (TfOH) | CH₂Cl₂ | Microwave | 60 min | Up to 100 | High yields under microwave irradiation, but uses a strong, corrosive acid.[2] |
| Niobium(V) Chloride Catalysis | NbCl₅ | - | Conventional | - | Up to 78 | One-step synthesis from 3,3-dimethylacrylic acid and aromatic substrates.[3] |
| Nazarov Cyclization | ||||||
| Microwave-Assisted | Trifluoroacetic Acid (TFA) | Neat | Microwave | 20 min | 72 | Significant reduction in reaction time compared to conventional heating.[4][5][6][7] However, TFA is a corrosive reagent. |
| Green Solvent Approach | BF₃OEt₂ | 4-Methyltetrahydropyran (4-MeTHP) | Conventional | Overnight | 34 | Utilizes a greener solvent and simplifies work-up, but with a notable decrease in yield compared to the microwave/TFA method.[4][7] |
| Tandem/Cascade Reactions | ||||||
| Rhodium-Catalyzed Tandem Reaction | [Rh(cod)Cl]₂ | Water | Conventional | - | Very good | Proceeds under mild and sustainable conditions in water without the need for exogenous ligands.[8][9] High atom economy. |
| Palladium-Catalyzed Heck-Aldol | Pd(OAc)₂, dppp | Ethylene Glycol | Conventional | - | Good to Exc. | One-pot synthesis of multisubstituted 1-indanones. |
| Metal-Free Catalysis | ||||||
| L-Proline Catalyzed Hydroacylation | L-Proline | - | Conventional | - | Good to Exc. | Environmentally benign, metal- and additive-free conditions for the intramolecular hydroacylation of 2-vinylbenzaldehydes.[10][11] |
| Photocatalysis | ||||||
| HAT Photocatalysis | Tetrabutylphosphonium decatungstate (TBPDT) | - | 365 nm light | - | - | Direct synthesis from simple aromatic aldehydes and terminal alkynes, avoiding pre-functionalized substrates and additional redox steps.[1][12][13] |
| Ultrasound-Assisted Synthesis | ||||||
| Ultrasound-Assisted Claisen-Schmidt | - | - | Ultrasound | Shorter time | 80-95 | Improved yields and reduced reaction times compared to conventional methods for the synthesis of 2-benzylidene-1-indanone derivatives.[14][15] |
Experimental Protocols
Detailed methodologies for key green synthetic approaches are provided below.
Microwave-Assisted Intramolecular Friedel-Crafts Acylation in an Ionic Liquid
This protocol describes the synthesis of 1-indanone from 3-phenylpropanoic acid using a recyclable terbium triflate catalyst in an ionic liquid under microwave irradiation.[1]
Materials:
-
3-phenylpropanoic acid
-
Terbium(III) trifluoromethanesulfonate (Tb(OTf)₃)
-
1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim]OTf)
-
Microwave reactor
Procedure:
-
A mixture of 3-phenylpropanoic acid (1 mmol) and Tb(OTf)₃ (5 mol%) in [bmim]OTf (1 mL) is placed in a microwave reactor vial.
-
The reaction mixture is irradiated with microwaves at 150°C for 10 minutes.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with diethyl ether.
-
The ionic liquid/catalyst phase can be recovered and reused for subsequent reactions.
-
The combined organic extracts are washed with a saturated aqueous solution of NaHCO₃, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the 1-indanone.
Green Solvent Nazarov Cyclization of a Chalcone
This protocol details the synthesis of an indanone derivative from a chalcone using a greener solvent, 4-methyltetrahydropyran (4-MeTHP).[4][7]
Materials:
-
Chalcone derivative (e.g., (E)-3-(benzo[d][8][12]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)
-
Boron trifluoride diethyl etherate (BF₃OEt₂)
-
4-Methyltetrahydropyran (4-MeTHP)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chalcone (0.29 mmol) in 4-MeTHP (2 mL), boron trifluoride diethyl etherate (0.29 mmol) is added.
-
The reaction mixture is refluxed at 115°C overnight. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction is quenched with water.
-
The solvent is evaporated in vacuo.
-
The crude product is purified by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the indanone product.
L-Proline Catalyzed Intramolecular Hydroacylation
This protocol describes a metal-free approach to indanone synthesis.[10][11]
Materials:
-
2-vinylbenzaldehyde derivative
-
L-proline
Procedure:
-
A mixture of the 2-vinylbenzaldehyde derivative and L-proline (20 mol%) is heated in a suitable solvent (e.g., DMSO) or neat.
-
The reaction is stirred at a specified temperature (e.g., 100 °C) for a designated time, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and purified directly by column chromatography to yield the desired indanone.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate a general workflow for evaluating green synthesis methods and the mechanism of the classical intramolecular Friedel-Crafts acylation.
Caption: Workflow for evaluating and selecting a green synthesis route for a target indanone.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation for 1-indanone synthesis.
Conclusion
The development of green synthetic methods for indanone synthesis offers significant advantages in terms of reduced environmental impact, increased safety, and often, improved efficiency. While traditional methods like the Friedel-Crafts acylation remain robust, modern approaches utilizing recyclable catalysts, green solvents, and alternative energy sources present compelling alternatives. The choice of the optimal synthetic route will depend on a careful consideration of factors such as yield, reaction conditions, substrate scope, and the principles of green chemistry. This guide serves as a starting point for researchers to navigate the expanding landscape of sustainable indanone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indanone synthesis [organic-chemistry.org]
- 10. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Methoxy-1-indanone
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-Methoxy-1-indanone is a critical step in ensuring the reliability of experimental results and the safety of downstream products. A variety of analytical techniques can be employed for this purpose, each with distinct principles, strengths, and limitations. This guide provides an objective comparison of the most common and effective methods for purity assessment of this compound, supported by representative experimental data and detailed protocols.
The primary analytical techniques for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and standard Nuclear Magnetic Resonance (NMR) are also invaluable for structural confirmation and qualitative impurity detection.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust and precise quantification of the main component and its non-volatile impurities. When coupled with a Diode-Array Detector (DAD), it can also provide preliminary information about the nature of impurities through their UV-Vis spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[1] Its high sensitivity and the definitive identification capabilities of the mass spectrometer make it the gold standard for identifying and quantifying trace-level volatile impurities.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[3] A key advantage of qNMR is its ability to provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of this compound itself.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR) and standard ¹H and ¹³C NMR are primarily used for structural confirmation. While not inherently quantitative for purity in the same way as chromatographic methods, they can readily detect the presence of significant impurities with distinct functional groups or chemical shifts.
The selection of a technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the volatility of expected impurities, and the availability of reference standards. For the most rigorous quality assessment, a cross-verification strategy using orthogonal techniques (e.g., HPLC and GC-MS) is highly recommended to provide the highest level of confidence in the purity determination.[1]
Data Presentation
The following tables summarize the typical performance characteristics of the key analytical techniques for the purity assessment of this compound. The data is representative and may vary based on specific instrumentation and method optimization.
Table 1: Comparison of Chromatographic Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. |
| Primary Use | Quantification of parent compound and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities.[1] |
| Limit of Detection (LOD) | ~0.01% (area percent) | <10 ppm (for specific impurities) |
| Limit of Quantification (LOQ) | ~0.03% (area percent) | <30 ppm (for specific impurities) |
| Precision (%RSD) | < 2% | < 10% (at trace levels) |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Key Advantage | Robust, highly quantitative for major components. | High sensitivity and specificity for impurity identification.[1] |
| Key Limitation | May not detect highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile impurities. |
Table 2: Comparison of Spectroscopic and Other Techniques
| Parameter | Quantitative NMR (¹H qNMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Absorption of infrared radiation by molecular vibrations. |
| Primary Use | Absolute purity determination against a certified standard.[4] | Functional group identification and structural confirmation. |
| Limit of Detection (LOD) | ~0.1% (mole percent) | ~1-5% (for impurities with distinct functional groups) |
| Limit of Quantification (LOQ) | ~0.3% (mole percent) | Not typically used for quantification of impurities. |
| Precision (%RSD) | < 1% | N/A |
| Accuracy (% Recovery) | 99-101% | N/A |
| Key Advantage | Primary method; does not require a standard of the analyte.[3] | Fast, non-destructive, provides structural information. |
| Key Limitation | Lower sensitivity than chromatographic methods; signal overlap can be an issue. | Not suitable for quantifying minor components or distinguishing isomers. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and samples.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related substances by area percent.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 254 nm
-
Run Time: 30 minutes
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified using the peak area of a characteristic ion.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / W_analyte) * (W_standard / M_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, P = purity of the standard.[4]
-
Mandatory Visualization
Caption: Logical workflow for the comprehensive purity analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-1-indanone: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methoxy-1-indanone, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a compound that is harmful if swallowed and can cause skin, eye, and respiratory irritation, it must be managed as hazardous waste.[1]
Core Principle: Hazardous Waste Management
Under regulations set by the Environmental Protection Agency (EPA), this compound must not be disposed of in the regular trash or poured down the sanitary sewer.[2][3] All waste containing this chemical, including surplus product, contaminated materials, and rinsate, must be collected and managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[1][2][4]
Experimental Protocols: Step-by-Step Disposal Procedures
1. Disposal of Unused or Surplus this compound
This protocol applies to the pure chemical or any remaining stock that is no longer needed.
-
Step 1: Waste Identification and Labeling
-
Identify the material as "Hazardous Waste."
-
Affix a completed hazardous waste tag to the container.[2] The tag must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[2]
-
The quantity of waste.
-
The date of waste generation.
-
The specific location of origin (e.g., Building, Room Number).
-
The name and contact information of the Principal Investigator or responsible party.[2]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
-
Step 2: Container Management
-
Step 3: Segregation and Storage
-
Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.
-
Segregate it from incompatible materials, such as strong oxidizing agents.[6]
-
-
Step 4: Arrange for Collection
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4] Do not transport the waste yourself.
-
2. Disposal of Contaminated Materials
This protocol covers items that have come into contact with this compound.
-
Contaminated Solids (e.g., PPE, absorbent pads, weigh boats):
-
Collect all contaminated solid waste in a designated, durable plastic bag or container.
-
Seal the container and label it clearly as "Hazardous Waste" with a list of the contaminating chemicals.
-
Manage this container for EHS pickup alongside other chemical waste.
-
-
Empty this compound Containers:
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[4][5]
-
Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [4][5] Follow the procedure for liquid waste collection.
-
After triple-rinsing, deface or remove the original chemical label. The clean, air-dried container may then be disposed of in the regular trash or recycled according to institutional policy.[4][5]
-
Data Presentation: Hazard and Disposal Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 13336-31-7 | |
| Physical State | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Hazardous Waste Collection via EHS or Licensed Contractor | [1][2] |
| Prohibited Disposal | Regular Trash, Sanitary Sewer/Drain | [2][6][7] |
| Storage Class | 11 - Combustible Solids | |
| PPE Requirement | Safety Goggles/Eyeshields, Chemical-Resistant Gloves, Type N95 Respirator | |
| Empty Container Policy | Triple-rinse with appropriate solvent; collect rinsate as hazardous waste. | [4][5] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for 4-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methoxy-1-indanone, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Operation | Personal Protective Equipment (PPE) |
| Handling Solid Powder | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Eye Protection: Chemical safety goggles.[2] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3] - Body Protection: Laboratory coat. |
| Handling Solutions | - Eye Protection: Chemical splash goggles and a face shield.[2][3][4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3] - Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.[4] |
Operational Plans: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.
Workflow for Handling this compound
Experimental Protocol: Safe Handling of this compound
Objective: To provide a detailed methodology for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Beakers and other appropriate glassware
-
Magnetic stirrer and stir bar (optional)
-
Decontamination solution (e.g., 70% ethanol)
-
Hazardous waste containers (for solid and liquid waste)
Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the fume hood by covering the surface with absorbent pads.
-
-
Handling Solid this compound:
-
Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.
-
Carefully weigh the desired amount of this compound using an analytical balance located inside the fume hood or in a designated weighing area with local exhaust ventilation.
-
Use a clean spatula to transfer the solid. Avoid generating dust.
-
-
Preparing a Solution of this compound:
-
In the chemical fume hood, place the weighed solid into an appropriate beaker or flask.
-
Slowly add the desired solvent to the container.
-
If necessary, use a magnetic stirrer to aid in dissolution. Keep the container covered to the extent possible to minimize vapor release.
-
-
Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or a 70% ethanol solution.
-
Wipe down the work surface in the fume hood with the decontamination solution.
-
Properly doff and dispose of all single-use PPE in the designated hazardous waste container.
-
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Contaminated materials such as weighing papers, gloves, and absorbent pads should also be disposed of in this container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Disposal Procedure:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained to handle.
-
Cleanup (for small, manageable spills by trained personnel):
-
Wear appropriate PPE, including a respirator.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or 70% ethanol.
-
In Case of Personal Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
